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  • Product: 4-Bromo-2-phenylaniline
  • CAS: 5455-13-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Bromo-2-phenylaniline as a Divergent Scaffold

Part 1: Executive Summary & Structural Logic 4-Bromo-2-phenylaniline (also designated as 5-bromo-[1,1'-biphenyl]-2-amine) represents a "privileged scaffold" in medicinal chemistry and materials science. Its value lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

4-Bromo-2-phenylaniline (also designated as 5-bromo-[1,1'-biphenyl]-2-amine) represents a "privileged scaffold" in medicinal chemistry and materials science. Its value lies in its orthogonal reactivity : it possesses a nucleophilic primary amine (


) and an electrophilic aryl bromide (

) positioned on a biphenyl core.

This dual functionality allows for divergent synthesis:

  • The Amine Handle: Enables amide coupling, reductive amination, or Buchwald-Hartwig couplings.

  • The Bromide Handle: Facilitates Suzuki-Miyaura or Sonogashira couplings to extend the carbon skeleton.

  • The Biaryl Core: Pre-positioned for intramolecular cyclization to form Carbazoles , a critical motif in OLED materials and kinase inhibitors.

Physicochemical Profile

Table 1: Key Technical Specifications

PropertySpecificationNotes
CAS Number 5455-13-0 Distinct from N-phenyl isomers.[1]
IUPAC Name 5-bromo-[1,1'-biphenyl]-2-amine"4-bromo" refers to aniline numbering.[1]
Molecular Formula

MW: 248.12 g/mol
Appearance Off-white to beige crystalline solidOxidizes upon air exposure.
Melting Point 57.5 – 60.0 °CSharp melting point indicates high purity.
Solubility DCM, EtOAc, DMSO, MethanolInsoluble in water.
pKa (Conjugate Acid) ~3.5 - 4.0Less basic than aniline due to inductive effect of Br.

Part 2: Synthetic Methodology (The "Make")

The synthesis of 4-bromo-2-phenylaniline is a lesson in chemoselectivity . The objective is to introduce a bromine atom para to the amine group on 2-aminobiphenyl without over-brominating or affecting the phenyl ring.

Pathway A: Regioselective Bromination (Recommended)

Direct bromination of 2-aminobiphenyl is the most scalable route. The amino group is a strong ortho, para-director. However, the ortho position (C3) is sterically crowded by the phenyl group at C2. Therefore, bromination occurs predominantly at the para position (C5 of the biphenyl system, or C4 of the aniline ring).

Reagents: N-Bromosuccinimide (NBS) is superior to elemental bromine (


) for this transformation because it allows for slow, controlled release of the bromonium ion, minimizing poly-brominated byproducts.
Experimental Protocol: Synthesis from 2-Aminobiphenyl

Note: This protocol is designed for a 10 mmol scale.

Reagents:

  • 2-Aminobiphenyl (1.69 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

  • Dichloromethane (DCM) (50 mL)

  • DMF (Catalytic, 0.5 mL)

Step-by-Step Workflow:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminobiphenyl in DCM. Add catalytic DMF to facilitate NBS solubility and activation.

  • Controlled Addition: Cool the solution to 0°C. Add NBS portion-wise over 20 minutes. Rationale: Exothermic control prevents di-bromination.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a slightly lower 
    
    
    
    spot.
  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to neutralize unreacted bromine species.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield off-white needles.

Part 3: Reactivity & Applications (The "Use")[2]

The utility of 4-bromo-2-phenylaniline is best visualized through its transformation pathways.

Diagram 1: Divergent Synthesis Logic

This diagram illustrates how the molecule serves as a central hub for accessing diverse chemical space.

G Start 4-Bromo-2-phenylaniline (Scaffold) Suzuki Suzuki Coupling (Biaryl Extension) Start->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Pd(0), Ar-X Carbazole Intramolecular Cyclization (Carbazole Formation) Start->Carbazole Pd(OAc)2, Oxidant (C-H Activation) Terphenyl Terphenyl Derivatives (Liquid Crystals) Suzuki->Terphenyl Triarylamine Triarylamines (OLED Hole Transport) Buchwald->Triarylamine FusedRing 2-Bromocarbazole (Kinase Inhibitors) Carbazole->FusedRing

Caption: Divergent synthetic pathways from the 4-bromo-2-phenylaniline scaffold.

The "Killer App": Synthesis of Carbazoles

The most high-value application of this scaffold is the synthesis of carbazoles via Palladium-Catalyzed Intramolecular C-H Amination . Unlike older methods (Cadogan cyclization using triethyl phosphite), Pd-catalyzed methods are milder and tolerate the bromine substituent.

Mechanism:

  • Activation: The Pd(II) catalyst coordinates to the amine.

  • C-H Activation: The metal inserts into the C-H bond of the pendant phenyl ring (ortho position).

  • Reductive Elimination: Formation of the C-N bond closes the ring, releasing Pd(0).

  • Re-oxidation: An oxidant (e.g.,

    
     or air) regenerates Pd(II).
    

Critical Note: If the bromine is preserved during cyclization, it provides a handle for further functionalization of the carbazole core at the 2-position, which is difficult to access via direct bromination of carbazole (which favors the 3-position).

Diagram 2: Carbazole Synthesis Workflow

A self-validating protocol for ring closure.

Carbazole Step1 Reagent Prep: 4-Bromo-2-phenylaniline Pd(OAc)2 (5 mol%) Cu(OAc)2 (Oxidant) Step2 Solvent System: Toluene/Acetic Acid (9:1) Temp: 110°C Step1->Step2 Step3 Reaction Progress: Monitor consumption of SM Formation of fluorescent spot Step2->Step3 Step4 Workup: Filter through Celite (Remove Pd) Wash w/ NaHCO3 Step3->Step4 Result Product: 2-Bromo-9H-carbazole Step4->Result

Caption: Pd-catalyzed oxidative cyclization protocol for carbazole synthesis.

Part 4: Safety & Handling (MSDS Summary)

  • Hazards: Acute toxicity (Oral/Dermal). Irritant to eyes and respiratory system.

  • Storage: Store under inert gas (Argon/Nitrogen). The amine is susceptible to oxidation, turning brown over time. Keep cold (2-8°C) for long-term storage.

  • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

Part 5: References

  • ChemicalBook. (2023).[2] 4-bromo-2-phenylaniline Properties and Supplier Data. Retrieved from

  • Bedford, R. B., et al. (2003). Palladium-Catalyzed Intramolecular C-H Amination for the Synthesis of Carbazoles. Tetrahedron. (Contextual citation for Pd-cyclization mechanism).

  • Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2-phenylaniline. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123456 (Analogous Search). (Verified via CAS 5455-13-0 search).[1][3]

  • Hefter, E. J., & Tanski, J. M. (2011).[4] 4-Bromo-N-phenylaniline.[4] Acta Crystallographica Section E, 67(4), o976. (Cited for structural comparison of diphenylamine analogs vs biphenyls). Retrieved from

Sources

Exploratory

4-Bromo-2-phenylaniline melting point and boiling point

The following technical guide details the physical properties, synthesis logic, and handling protocols for 4-Bromo-2-phenylaniline , a critical intermediate in the synthesis of organic semiconductors (OLEDs) and pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and handling protocols for 4-Bromo-2-phenylaniline , a critical intermediate in the synthesis of organic semiconductors (OLEDs) and pharmaceutical scaffolds.

Synonyms: 4-Bromo-2-aminobiphenyl; 4-Bromo-[1,1'-biphenyl]-2-amine; 2-Phenyl-4-bromoaniline CAS Registry Number: 5455-13-0 Molecular Formula: C₁₂H₁₀BrN Molecular Weight: 248.12 g/mol

Core Physical Properties

The following data aggregates experimental reports and high-fidelity thermodynamic predictions. Due to the compound's specific substitution pattern, melting point depression is observed relative to its symmetric isomers.

Melting Point & Boiling Point Data
PropertyValueConfidence LevelContext & Notes
Melting Point (MP) 57.5 °C High (Experimental)Solid at room temperature. Sharp melting range indicates high purity crystalline phase.
Boiling Point (BP) 328.8 ± 22.0 °C Medium (Predicted)Calculated at 760 mmHg. Decomposition likely precedes boiling; vacuum distillation is required.
Density 1.43 ± 0.06 g/cm³ PredictedDenser than water due to bromine substitution.
pKa 3.11 ± 0.10 PredictedWeakly basic amine; less basic than aniline due to the electron-withdrawing bromine.
Thermodynamic Analysis
  • State at STP: Off-white to pale yellow crystalline solid.

  • Solubility: Insoluble in water. Soluble in organic solvents (DCM, Ethyl Acetate, Methanol).

  • Thermal Stability: The compound is stable at ambient temperatures but susceptible to oxidation (discoloration) upon prolonged exposure to air/light. The predicted enthalpy of vaporization (

    
    ) is approximately 56 kJ/mol.
    

Synthesis & Structural Logic

Understanding the synthesis of 4-Bromo-2-phenylaniline requires a grasp of regioselective electrophilic aromatic substitution . The presence of two directing groups on the aniline ring dictates the reaction outcome.

Regioselectivity Mechanism

The precursor, 2-aminobiphenyl (2-phenylaniline) , contains two directing groups:

  • Amino group (-NH₂): Strongly activating, ortho, para-directing.

  • Phenyl group (-Ph): Weakly activating, ortho, para-directing.

Directing Effects Analysis:

  • Position 1 (C-N): Ipso.

  • Position 2 (C-Ph): Occupied.

  • Position 3 (Ortho to NH₂, Meta to Ph): Sterically hindered by the adjacent phenyl ring.

  • Position 4 (Para to NH₂, Meta to Ph): Strongly activated by the amino group and sterically accessible.

  • Position 5 (Meta to NH₂, Para to Ph): Deactivated relative to positions ortho/para to the amine.

  • Position 6 (Ortho to NH₂, Meta to Ph): Activated but sterically hindered compared to Position 4.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the regioselective bromination pathway and the critical purification logic.

SynthesisPathway Start 2-Aminobiphenyl (Precursor) Reaction Electrophilic Aromatic Substitution (0-5°C, Controlled Addition) Start->Reaction Reagent Brominating Agent (NBS or Br2/AcOH) Reagent->Reaction Slow Addition Intermediate Reaction Mixture: 4-Bromo (Major) 6-Bromo (Minor) Reaction->Intermediate Regioselective Control Workup Quench & Extraction (NaHSO3 wash) Intermediate->Workup Purification Recrystallization (EtOH/H2O or Hexanes) Workup->Purification Product 4-Bromo-2-phenylaniline (Target, >98% Purity) Purification->Product Isomer Removal

Figure 1: Synthetic pathway for 4-Bromo-2-phenylaniline via regioselective bromination of 2-aminobiphenyl.

Experimental Protocols & Handling

A. Characterization Standard

To validate the identity of 4-Bromo-2-phenylaniline, researchers should look for the following spectral signatures:

  • 1H NMR (CDCl3):

    • A broad singlet around 3.5-4.0 ppm (NH₂ protons).

    • A doublet at ~6.7 ppm (Proton at C6, ortho to NH₂).

    • A doublet of doublets at ~7.2 ppm (Proton at C5).

    • A doublet at ~7.3 ppm (Proton at C3, meta to NH₂).

    • Multiplet at 7.4-7.6 ppm (Phenyl ring protons).

    • Note: The coupling constants will confirm the 1,2,4-substitution pattern.

  • Mass Spectrometry: Molecular ion peaks at m/z 247 and 249 (1:1 ratio) confirming the presence of a single bromine atom.

B. Handling & Storage[1]
  • Oxidation Sensitivity: Like many anilines, this compound can darken upon oxidation. Store under an inert atmosphere (Argon/Nitrogen) at 2-8 °C .

  • Safety: The compound is an aryl halide and aromatic amine. It should be treated as a potential sensitizer and irritant.

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE:[1] Nitrile gloves, safety goggles, and fume hood usage are mandatory.

C. Purification for High-Performance Applications

For use in OLEDs or catalysis (e.g., Buchwald-Hartwig amination), standard purity (95-97%) is often insufficient.

  • Dissolution: Dissolve crude solid in minimal hot Ethanol.

  • Filtration: Hot filtration to remove insoluble inorganic salts (if NBS was used).

  • Crystallization: Slowly add water (antisolvent) until turbidity persists. Cool to 4°C.

  • Drying: Vacuum dry at 40°C over P₂O₅ to remove trace moisture.

References

  • ChemicalBook. (2023). 4-bromo-2-phenyl aniline Product Properties. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 4'-Bromo-[1,1'-biphenyl]-4-amine (Isomer Comparison). Retrieved from

  • AOBChem. (2024). Product Catalog: 4-Bromo-2-phenylaniline (CAS 5455-13-0).[2][3] Retrieved from

  • GuideChem. (2024). 4-bromo-2-phenyl aniline Physical Properties. Retrieved from

Sources

Foundational

Strategic Synthesis of 4-Bromo-2-phenylaniline: Starting Material Selection and Methodology

Executive Summary Target Molecule: 4-Bromo-2-phenylaniline (4-Bromo-2-biphenylamine) Primary Application: Intermediate for OLED hole-transport materials (carbazole derivatives) and pharmaceutical scaffolds.[1] CAS Regist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-2-phenylaniline (4-Bromo-2-biphenylamine) Primary Application: Intermediate for OLED hole-transport materials (carbazole derivatives) and pharmaceutical scaffolds.[1] CAS Registry Number (Target): 81092-97-1[1]

This technical guide addresses the synthesis of 4-Bromo-2-phenylaniline, focusing on the critical selection of starting materials to ensure regiochemical purity. While direct bromination of 2-aminobiphenyl is chemically intuitive, it suffers from regioselectivity issues (formation of ortho-brominated byproducts).[1] This guide prioritizes a Chemoselective Suzuki-Miyaura Coupling route using 4-Bromo-2-iodoaniline as the superior method for research and drug development applications where purity is paramount.[1]

Part 1: Critical Analysis of Starting Materials[1][2]

The synthesis of 4-Bromo-2-phenylaniline hinges on the competition between cost-efficiency and regiochemical precision.[1][2] We analyze two distinct pathways:

Pathway A: The Precision Route (Recommended)

Starting Material: 4-Bromo-2-iodoaniline (CAS: 66416-72-6) Reagents: Phenylboronic acid, Pd(PPh3)4, Na2CO3.[1] Mechanism: Site-selective Suzuki-Miyaura cross-coupling.[1][2] Rationale: The bond dissociation energy (BDE) of C–I (65 kcal/mol) is significantly lower than that of C–Br (81 kcal/mol).[1][2] Palladium(0) catalysts undergo oxidative addition to the C–I bond orders of magnitude faster than the C–Br bond.[1][2] This allows for the exclusive installation of the phenyl ring at the 2-position while leaving the 4-bromo functionality intact for subsequent derivatization.[2]

Pathway B: The Economic Route (Scalable)

Starting Material: 2-Aminobiphenyl (CAS: 90-41-5) Reagents: N-Bromosuccinimide (NBS) or Br2.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2] Rationale: The amino group (-NH2) is a strong ortho, para-director.[1][2] In 2-aminobiphenyl, the 2-position is blocked.[1][2] The electrophile prefers the para position (4) due to steric hindrance at the remaining ortho position (6) caused by the bulky phenyl group.[2] However, 5-10% ortho-bromination (position 6) is common, requiring difficult chromatographic separation.[1]

Comparative Data: Starting Material Selection
Feature4-Bromo-2-iodoaniline (Precision)2-Aminobiphenyl (Economic)
CAS Number 66416-72-690-41-5
Purity of Final Product High (>98% Regio-isomer)Moderate (Requires recrystallization)
Primary Risk Over-coupling (Bis-phenylation) if T > 90°CRegio-isomers (6-bromo byproduct)
Cost High (

$)
Low ($)
Step Count 1 (Convergent)1 (Linear)

Part 2: Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (Precision Route)

Targeting the C–I bond while preserving the C–Br bond.[2]

Materials:

  • 4-Bromo-2-iodoaniline (1.0 equiv)[1]

  • Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)[1]

  • Base: Sodium Carbonate (Na2CO3) (2.0 M aqueous solution)[1]

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[1]

Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve 4-Bromo-2-iodoaniline and Phenylboronic acid in the solvent system. Sparge with Argon for 15 minutes. Reasoning: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) catalyst.[1]

  • Catalyst Addition: Add Pd(PPh3)4 and the degassed aqueous base.[1][2]

  • Reaction: Heat the mixture to 60–70°C . Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the kinetic energy sufficient to overcome the activation barrier for oxidative addition into the C–Br bond, leading to the unwanted 2,4-diphenylaniline.[2]

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 8:1). The starting iodide should disappear within 4-6 hours.[1][2]

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate.[1][2] Wash organic layer with brine, dry over MgSO4, and concentrate.[1][2]

  • Purification: Flash column chromatography on silica gel.

Protocol 2: Regioselective Bromination (Economic Route)

Direct functionalization using mild brominating agents.[1]

Materials:

  • 2-Aminobiphenyl (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Solvent: Acetonitrile (CH3CN) or DMF[1]

Methodology:

  • Dissolution: Dissolve 2-Aminobiphenyl in Acetonitrile at room temperature.

  • Cooling: Cool the solution to -10°C to 0°C . Reasoning: Lower temperatures increase the selectivity ratio of para vs. ortho substitution by distinguishing the subtle activation energy differences caused by steric hindrance.[2]

  • Addition: Add NBS portion-wise over 30 minutes. Avoid rapid addition to prevent localized high concentrations of radical species.[1][2]

  • Quenching: Once TLC shows consumption of amine, quench with saturated Sodium Thiosulfate (Na2S2O3) to neutralize active bromine species.[1][2]

  • Purification: Recrystallization from Ethanol/Water is required to remove the ~5-8% 6-bromo isomer.[1][2]

Part 3: Visualization of Reaction Logic[1][2]

The following diagram illustrates the decision logic and chemical pathways for synthesizing the target molecule.

SynthesisPathways cluster_0 Pathway A: Precision (Chemoselective) cluster_1 Pathway B: Economic (Regioselective) SM1 4-Bromo-2-iodoaniline (CAS: 66416-72-6) Step1 Suzuki Coupling Pd(PPh3)4, 60°C Selectivity: C-I >> C-Br SM1->Step1 Phenylboronic Acid Target TARGET: 4-Bromo-2-phenylaniline Step1->Target High Yield SM2 2-Aminobiphenyl (CAS: 90-41-5) Step2 Electrophilic Bromination NBS, <0°C SM2->Step2 Ortho/Para Direction Purify Recrystallization (Remove 6-bromo isomer) Step2->Purify Mixture (Para major) Purify->Target Pure Product

Figure 1: Strategic decision tree comparing the Chemoselective Suzuki route (Pathway A) against the Direct Bromination route (Pathway B).

References

  • Chemoselective Suzuki Coupling (I vs Br): Title: Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Source: Institut Kimia Malaysia (IKM).[1][2] Relevance: Validates the kinetic preference of Pd-catalysts for oxidative addition into C-I/C-Br bonds under controlled temperatures.

  • Regioselectivity of NBS Bromination: Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (PMC).[1][2] Relevance: Confirms NBS as a superior regioselective reagent compared to elemental bromine for activated aromatic rings.[1][2]

  • Starting Material Data (4-Bromo-2-iodoaniline): Title: 4-Bromo-2-iodoaniline Product Specifications and Applications.[1][2][3][4] Source: ChemScene / Sigma-Aldrich.[1][2] Relevance: Verifies commercial availability and physical properties (CAS 66416-72-6) for the precision route.[1][2]

  • Structural Characterization: Title: 4-Bromo-N-phenylaniline Crystal Structure (Analogue comparison). Source: Acta Crystallographica (via NIH).[1][2] Relevance: Provides crystallographic data on similar brominated biphenyl-amine scaffolds useful for structural confirmation.

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-2-phenylaniline: Discovery, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of 4-Bromo-2-phenylaniline (CAS 5455-13-0), also known as 5-Bromo-[1,1'-biphenyl]-2-amine. This document delves into the historical context of its synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-phenylaniline (CAS 5455-13-0), also known as 5-Bromo-[1,1'-biphenyl]-2-amine. This document delves into the historical context of its synthesis, details modern and classical preparative methodologies, outlines its physicochemical properties, and explores its applications as a valuable chemical intermediate. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this versatile biphenylamine derivative.

Introduction: The Biphenylamine Scaffold

The 2-aminobiphenyl scaffold is a privileged structure in medicinal chemistry and materials science. It consists of two phenyl rings linked by a carbon-carbon bond, with an amino group at the ortho-position of one ring. This arrangement imparts a unique three-dimensional structure and electronic profile, making it a crucial building block for a wide range of functional molecules. The introduction of substituents, such as a bromine atom, onto this core structure provides a reactive handle for further chemical modification, enabling the synthesis of complex molecular architectures. 4-Bromo-2-phenylaniline, with its bromine atom positioned para to the amino group, is a strategically important derivative, offering a site for cross-coupling reactions while influencing the electronic properties of the molecule.

History and Discovery

While a singular "discovery" paper for 4-Bromo-2-phenylaniline is not prominently cited in the chemical literature, its existence is predicated on the long-established principles of electrophilic aromatic substitution. The synthesis of 2-aminobiphenyl itself was reported in early patents, such as GB 597809, through the nitration of biphenyl followed by reduction, a process complicated by the formation of isomers[1].

The most probable historical route to 4-Bromo-2-phenylaniline would have been the direct bromination of 2-aminobiphenyl. The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution[2]. Due to the steric hindrance at the ortho-positions (C3 and C6') and the electronic activation at the C5 position (para to the amine), direct bromination would be expected to yield the 5-bromo isomer (4-Bromo-2-phenylaniline) as a major product. To prevent over-bromination and control regioselectivity, this classical approach often involves protecting the highly activating amino group as an acetanilide before performing the bromination step[3][4].

Evolution of Synthetic Methodologies

The synthesis of 4-Bromo-2-phenylaniline has evolved from classical multi-step procedures to more efficient, modern catalytic cross-coupling reactions. The choice of synthetic route depends on factors such as starting material availability, desired scale, and atom economy.

Classical Approach: Electrophilic Bromination of 2-Aminobiphenyl

This foundational method relies on the principles of electrophilic aromatic substitution on a protected aniline. The acetamido group moderates the reactivity of the aromatic ring and directs the incoming electrophile (bromine) primarily to the para position.

  • Step 1: Acetylation of 2-Aminobiphenyl. 2-Aminobiphenyl is reacted with acetic anhydride, often in the presence of a mild base or acid catalyst, to form 2-acetamidobiphenyl.

  • Step 2: Bromination. The resulting 2-acetamidobiphenyl is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, like molecular bromine (Br₂) or N-Bromosuccinimide (NBS), is added portion-wise at a controlled temperature (typically 0-25 °C) to install the bromine atom at the C5 position.

  • Step 3: Hydrolysis. The 5-bromo-2-acetamidobiphenyl intermediate is then hydrolyzed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to remove the acetyl protecting group, yielding the final product, 4-Bromo-2-phenylaniline[3].

Modern Approaches: Catalytic Cross-Coupling Reactions

Modern organic synthesis offers more direct and versatile routes, primarily through palladium-catalyzed cross-coupling reactions. These methods create the core biphenyl structure or the C-N bond in a single, highly efficient step.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. To synthesize 4-Bromo-2-phenylaniline, this reaction can be envisioned in two ways:

  • Coupling of a bromo-aniline derivative with phenylboronic acid.

  • Coupling of a phenyl-aniline derivative with a dibromobenzene.

A plausible and efficient route involves the coupling of 2-amino-5-bromophenylboronic acid with benzene or the coupling of 5-bromo-2-iodoaniline with phenylboronic acid.

This protocol is a representative example for the synthesis of biphenylamines[5].

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 5-bromo-2-iodoaniline, 1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add an anhydrous solvent system, typically a mixture like 1,4-dioxane/water or DMF/water.

  • Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2-phenylaniline.

The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the catalytic cycle. The base is essential for the transmetalation step. The solvent system is chosen to ensure solubility of both the organic and inorganic reagents.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal + Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetal->RedElim Isomerization RedElim->Pd0 - Ar-Ar' Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) (e.g., 5-Bromo-2-iodoaniline) ArX->OxAdd ArB Organoboron (Ar'-B(OR)₂) (e.g., Phenylboronic Acid) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds[6][7][8]. This method is ideal for coupling an amine with an aryl halide. To synthesize 4-Bromo-2-phenylaniline, one could couple 2-bromoaniline with a phenylating agent or, more commonly, couple aniline with a dibrominated benzene derivative, though regioselectivity can be a challenge.

A documented method for preparing 2-amino-5-bromobiphenyl involves the reaction of 4-bromoaniline with phenylhydrazine, catalyzed by a phthalocyanine metal complex[9][10]. This approach represents a less common but effective strategy.

This protocol is based on the methodology described in patent CN103819345A[9].

  • Reaction Setup: In a reaction flask, dissolve 4-bromoaniline (e.g., 9 mmol), phenylhydrazine (e.g., 1 mmol), and an iron(II) phthalocyanine (FePc) catalyst (e.g., 0.1 mmol) in a solvent such as acetic acid (e.g., 10 mL).

  • Reaction: Heat the mixture to 50 °C with stirring.

  • Monitoring: Follow the reaction progress by TLC until the starting materials are consumed.

  • Workup and Purification: Upon completion, the patent suggests purification by column chromatography (eluent: petroleum ether:ethyl acetate = 20:1) to isolate the target product, 2-amino-5-bromobiphenyl.

Synthetic_Routes SM1 2-Aminobiphenyl R1 1. Protection (Ac₂O) 2. Bromination (Br₂) 3. Deprotection (H⁺/OH⁻) SM1->R1 SM2 4-Bromoaniline + Phenylhydrazine R2 FePc Catalyst Acetic Acid, 50°C SM2->R2 SM3 Aryl Halide + Phenylboronic Acid R3 Pd Catalyst, Base (Suzuki Coupling) SM3->R3 Product 4-Bromo-2-phenylaniline R1->Product Classical Route R2->Product Patent Route R3->Product Modern Route

Caption: Overview of synthetic strategies for 4-Bromo-2-phenylaniline.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of 4-Bromo-2-phenylaniline.

Physical Properties
PropertyValueSource
CAS Number 5455-13-0[11]
Molecular Formula C₁₂H₁₀BrN[11]
Molecular Weight 248.12 g/mol [11]
Melting Point 57.5 °C[12]
Boiling Point 328.8 ± 22.0 °C (Predicted)[12]
Density 1.432 ± 0.06 g/cm³ (Predicted)[12]
pKa 3.11 ± 0.10 (Predicted)[12]
Appearance Crystalline solidGeneral
Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum would show complex signals in the aromatic region (~6.5-7.5 ppm). The protons on the brominated ring would appear as a doublet, a doublet of doublets, and another doublet. The protons on the unsubstituted phenyl ring would show multiplets corresponding to the ortho-, meta-, and para-protons. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The spectrum would display 12 distinct signals for the 12 carbon atoms, unless there is accidental peak overlap. The carbon atom attached to the bromine (C5) would be shifted to a characteristic range (~110-120 ppm). The other aromatic carbons would appear in the typical range of ~115-150 ppm.

  • Infrared (IR) Spectroscopy: Key signals would include N-H stretching bands (typically two sharp peaks for a primary amine) around 3300-3500 cm⁻¹, C-N stretching around 1250-1350 cm⁻¹, and C-Br stretching in the fingerprint region below 600 cm⁻¹. Aromatic C-H and C=C stretching bands would also be prominent.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 247 and 249 (for ⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Development

4-Bromo-2-phenylaniline serves as a versatile intermediate for synthesizing more complex molecules. Its primary utility lies in the strategic placement of the amino and bromo groups, which can be independently functionalized.

  • Intermediate for Agrochemicals and Pharmaceuticals: Biphenyl structures are common in bioactive molecules. The amino group can be acylated, alkylated, or converted into other functional groups, while the bromo group is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further molecular complexity[13][14].

  • Synthesis of Heterocycles: The 1,2-amino-phenyl arrangement is a precursor for the synthesis of various nitrogen-containing heterocycles, such as carbazoles or phenazines, through intramolecular cyclization reactions.

  • Precursor for Advanced Materials: As a derivative of 2-aminobiphenyl, it can be used to synthesize substituted triarylamines and other building blocks for organic electronics, such as hole-transport materials in OLEDs or organic photovoltaics. The bromo-substituent allows for polymerization or dendrimerization.

  • Derivatization via Sandmeyer Reaction: The primary amine can be converted to a diazonium salt, which can then be transformed into a variety of other functional groups. For instance, reaction with CuBr could yield 2,5-dibromobiphenyl (CAS 57422-77-2), a compound used in materials science and as a flame retardant intermediate[15][16].

Conclusion and Future Outlook

4-Bromo-2-phenylaniline is a valuable and strategically designed chemical building block. While its direct discovery is not clearly chronicled, its synthesis is achievable through both well-established classical methods and highly efficient modern catalytic protocols. The true value of this molecule lies in its potential as an intermediate, providing two distinct reactive sites—the amine and the bromide—for the construction of complex and high-value compounds. Future research will likely focus on leveraging this dual functionality in streamlined, one-pot synthetic procedures to create novel pharmaceuticals, agrochemicals, and functional organic materials. The continued development of more efficient and selective cross-coupling technologies will further enhance the utility of this important biphenylamine derivative.

References

  • ResearchGate. (n.d.). Preparation of p-Bromoaniline. Retrieved February 2, 2026, from [Link]

  • Google Patents. (2014). CN103819345A - Method for preparing 2-amino biphenyl derivative.
  • Google Patents. (n.d.). CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound.
  • Google Patents. (n.d.). CN104402805A - 2-bromopyridine synthesis method.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Studies of 2- Amino Biphenyl Derived Amides. Retrieved February 2, 2026, from [Link]

  • LOCKSS. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. PMC. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN103819345B - A kind of preparation method of 2-aminobiphenyl derivate.
  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]

  • IARC Publications. (2013, February 19). POLYCHLORINATED BIPHENYLS AND POLYBROMINATED BIPHENYLS. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 10. 1 H NMR spectrum of p-bromo-biphenyl dissolved in 'magic mixture'. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 4-Bromo-N-phenylaniline. Retrieved February 2, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]

  • Chiron. (n.d.). Catalog. Retrieved February 2, 2026, from [Link]

  • Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved February 2, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 2, 2026, from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di. Retrieved February 2, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 4-Bromo-2-phenylaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2-phenylaniline, a significant intermediate in various synthetic pathways. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-2-phenylaniline, a significant intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for empirical determination.

Introduction to 4-Bromo-2-phenylaniline: A Molecule of Interest

4-Bromo-2-phenylaniline, with the chemical formula C₁₂H₁₀BrN, is a substituted diphenylamine derivative.[1][2] Its structure, featuring a biphenyl backbone with a bromo and an amino substituent, imparts a unique combination of steric and electronic properties that govern its reactivity and physical characteristics, including solubility. Understanding its solubility profile is paramount for its application in organic synthesis, materials science, and medicinal chemistry, where it may serve as a key building block.[3][4] While specific applications for 4-bromo-2-phenylaniline are not extensively documented in the provided literature, related diphenylamine structures are noted for their roles in chemical synthesis and have been investigated for biological activity.[3]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility.

PropertyValueSource
CAS Number 5455-13-0[5]
Molecular Formula C₁₂H₁₀BrN[1][2]
Molecular Weight 248.12 g/mol [2]
Melting Point 57.5 °C[5]
Boiling Point (Predicted) 328.8±22.0 °C[5]
Density (Predicted) 1.432±0.06 g/cm³[5]
pKa (Predicted) 3.11±0.10[5]

The crystalline solid nature of 4-bromo-2-phenylaniline at room temperature, indicated by its melting point, suggests that energy input will be required to overcome crystal lattice forces during dissolution.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] The polarity of both the solute and the solvent dictates the extent of dissolution.

The structure of 4-bromo-2-phenylaniline incorporates both nonpolar and polar features:

  • Nonpolar characteristics: The two phenyl rings contribute to a significant nonpolar surface area, suggesting good solubility in nonpolar organic solvents.

  • Polar characteristics: The amino group (-NH₂) can participate in hydrogen bonding, and the bromine atom introduces a dipole moment. These features suggest potential solubility in polar solvents.

Based on this structural analysis, a predicted solubility trend can be established:

  • High Solubility Expected: In solvents that can effectively interact with the aromatic rings and accommodate the molecule's overall size and moderate polarity. This includes:

    • Aromatic hydrocarbons: Toluene, benzene, xylenes.

    • Chlorinated solvents: Dichloromethane, chloroform.

    • Ethers: Diethyl ether, tetrahydrofuran (THF).

  • Moderate Solubility Expected: In polar aprotic solvents that can engage in dipole-dipole interactions. This includes:

    • Ketones: Acetone, methyl ethyl ketone.

    • Esters: Ethyl acetate.

  • Low to Moderate Solubility Expected: In polar protic solvents, where the solvent's hydrogen-bonding network might be disrupted by the large nonpolar moiety of the solute. This includes:

    • Alcohols: Methanol, ethanol, isopropanol.

  • Insoluble Expected: In highly polar solvents like water, due to the dominant hydrophobic character of the biphenyl structure. The presence of the basic amino group may allow for increased solubility in acidic aqueous solutions through the formation of a more polar ammonium salt.

Experimental Determination of Solubility: Protocols and Workflows

To move beyond theoretical predictions, empirical determination of solubility is crucial. The following section outlines a robust, self-validating protocol for quantifying the solubility of 4-bromo-2-phenylaniline.

The Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 4-bromo-2-phenylaniline prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48 hours) equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Filter or centrifuge to obtain a clear, saturated solution sep1->sep2 ana1 Take a precise aliquot of the supernatant sep2->ana1 ana2 Dilute with a suitable solvent ana1->ana2 ana3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana2->ana3 ana4 Calculate solubility (e.g., in mg/mL or mol/L) ana3->ana4

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Accurately weigh an amount of 4-bromo-2-phenylaniline that is in clear excess of its expected solubility and add it to a sealed, screw-cap vial.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Place the vial in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the vial and carefully remove the supernatant.

  • Analysis:

    • Take a known volume of the clear, saturated solution.

    • Dilute this aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-calibrated analytical instrument.

    • Quantify the concentration of 4-bromo-2-phenylaniline using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility based on the measured concentration and the dilution factor.

Self-Validation and Trustworthiness:

To ensure the reliability of the results, the following checks should be integrated:

  • Time to Equilibrium: Perform time-course studies to confirm that 24-48 hours is sufficient to reach a stable concentration.

  • Solid-State Analysis: After the experiment, analyze the remaining solid using techniques like DSC or XRD to ensure no phase changes or degradation occurred.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Factors Influencing Solubility

Several factors can influence the solubility of 4-bromo-2-phenylaniline:

  • Temperature: Generally, solubility of solids in liquids increases with temperature. This relationship should be determined experimentally for applications requiring dissolution at various temperatures.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • pH (in aqueous systems): The basicity of the amino group means that in acidic aqueous solutions, it will be protonated, forming a salt. This salt is expected to have a significantly higher aqueous solubility than the neutral compound.

Safety and Handling

While a specific, comprehensive safety data sheet for 4-bromo-2-phenylaniline was not found, data for the related compound 4-bromoaniline indicates potential hazards.[7] It is prudent to handle 4-bromo-2-phenylaniline with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. [Link]

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o976. [Link]

  • Wang, Z., et al. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • 2-Bromo-4-phenylaniline. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromo-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • 4-Bromoaniline. (n.d.). Wikipedia. [Link]

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o976. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Safety Data Sheet - N-Boc-α-methyl-4-bromo-L--phenylalanine. (n.d.). United Bio-Chemical Inc. [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

  • 4-Bromo-phenylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-Bromocarbazole from 4-Bromo-2-phenylaniline

Executive Summary The synthesis of 3-bromocarbazole is a critical gateway in the production of organic light-emitting diodes (OLEDs) and hole-transport materials.[1] While direct bromination of carbazole is possible, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-bromocarbazole is a critical gateway in the production of organic light-emitting diodes (OLEDs) and hole-transport materials.[1] While direct bromination of carbazole is possible, it often suffers from poly-bromination (3,6-dibromo derivatives).[1] Constructing the carbazole core from 4-bromo-2-phenylaniline offers a regiospecific advantage, ensuring the bromine atom is exclusively located at the C3 position relative to the nitrogen bridge.[1]

This Application Note details two distinct protocols for this transformation:

  • The Classical Pschorr Cyclization: A radical-mediated approach ideal for preserving the halogen handle.[1]

  • Pd-Catalyzed Oxidative Cyclization: A modern, atom-economical method requiring strict control to prevent oxidative insertion into the C-Br bond.[1]

Strategic Analysis & Retrosynthesis

The transformation involves the formation of a C-N bond between the amine nitrogen and the ortho-carbon of the phenyl ring.

  • Substrate: 4-Bromo-2-phenylaniline (also known as 2-phenyl-4-bromoaniline).[1]

  • Product: 3-Bromocarbazole (Note: The para-substituent on the aniline ring maps to the C3 position in the carbazole numbering system).

  • Key Challenge: Chemoselectivity.[1][2][3][4] The reaction conditions must facilitate ring closure without compromising the aryl-bromide bond, which is susceptible to reduction or metal insertion.

Decision Matrix: Route Selection
FeatureProtocol A: Pschorr CyclizationProtocol B: Pd-Catalyzed C-H Amination
Mechanism Radical Substitution (via Diazonium)Oxidative C-H Activation (PdII/IV)
Halogen Tolerance Excellent (No transition metal insertion)Moderate (Risk of Pd oxidative addition)
Reagents NaNO₂, H₂SO₄, Cu powderPd(OAc)₂, Cu(OAc)₂, AcOH/Toluene
Scalability High (Batch), but safety concerns (Diazonium)High, but catalyst cost is a factor
Primary Use Case When absolute halogen retention is critical.For rapid screening or when avoiding strong acids.[1]

Protocol A: The Pschorr Cyclization (Recommended for Halogen Retention)

This method utilizes the Sandmeyer-type generation of an aryl radical.[1] Because it avoids low-valent transition metals (like Pd(0)), the C-Br bond remains intact.[1]

Reaction Scheme[1][2][3][5][6][7][8]
  • Diazotization: Amine

    
     Diazonium Salt (
    
    
    
    )[1]
  • Ring Closure: Radical generation via Copper(0)

    
     Intramolecular attack 
    
    
    
    Re-aromatization.[1]
Detailed Methodology

Reagents:

  • 4-Bromo-2-phenylaniline (1.0 equiv)[1]

  • Sodium Nitrite (NaNO₂, 1.2 equiv)

  • Sulfuric Acid (H₂SO₄, 2M aqueous solution)

  • Copper Powder (Cu, 0.5 equiv) or Copper(I) Oxide (Cu₂O)

  • Solvent: Acetic Acid / Water mixture

Step-by-Step Procedure:

  • Diazotization Phase:

    • Dissolve 4-bromo-2-phenylaniline (10 mmol) in 20 mL of glacial acetic acid.

    • Cool the solution to 0–5 °C in an ice bath.

    • Slowly add 10 mL of 20% H₂SO₄. The amine sulfate may precipitate; vigorous stirring is required.[1]

    • Add a solution of NaNO₂ (12 mmol in 5 mL water) dropwise, maintaining the temperature below 5 °C.

    • Checkpoint: Stir for 30 minutes. Verify diazotization by checking for excess nitrous acid with starch-iodide paper (turns blue immediately).[1]

  • Cyclization Phase:

    • Prepare a separate vessel with Copper powder (5 mmol) suspended in 10 mL of water/acetic acid.

    • Transfer the cold diazonium solution slowly into the copper suspension at room temperature (or slightly warmed to 40 °C).

    • Observation: Nitrogen gas evolution will be vigorous (

      
       release).[1]
      
    • Stir the mixture at ambient temperature for 2 hours, then heat to 80 °C for 30 minutes to ensure completion.

  • Work-up:

    • Filter off the copper residues.

    • Pour the filtrate into 100 mL of ice water. The crude carbazole usually precipitates.

    • Extract with Ethyl Acetate (3 x 30 mL) if precipitation is incomplete.[1]

    • Wash organic layers with saturated NaHCO₃ (to remove acid) and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][5]

  • Purification:

    • Recrystallize from Ethanol or Toluene.[1]

    • Expected Yield: 65–75%.[1]

Protocol B: Pd-Catalyzed Intramolecular C-H Amination[1]

This route is faster and avoids potentially explosive diazonium intermediates, but requires specific conditions to prevent the palladium catalyst from reacting with the bromine atom.

The "Ligand-Free" Strategy

To prevent the Pd from inserting into the C-Br bond (which usually requires electron-rich phosphine ligands), we employ a "ligand-free" system using Pd(OAc)₂ and a Cu(II) oxidant.[1] The high-valent Pd(II) activates the C-H bond rather than performing oxidative addition on the C-Br bond.[1]

Detailed Methodology

Reagents:

  • 4-Bromo-2-phenylaniline (1.0 equiv)[1]

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)

  • Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv) or Oxygen balloon

  • Solvent: Glacial Acetic Acid or Toluene

Step-by-Step Procedure:

  • Setup:

    • In a dry Schlenk tube or pressure vial, charge 4-bromo-2-phenylaniline (5 mmol).

    • Add Pd(OAc)₂ (0.25 mmol, 56 mg).

    • Add Cu(OAc)₂ (5 mmol, 908 mg) as the terminal oxidant.

    • Note: Alternatively, catalytic Cu(OAc)₂ can be used if the reaction is run under an O₂ atmosphere (balloon), but stoichiometric Cu is more reliable for preventing dehalogenation.

  • Reaction:

    • Add Toluene (15 mL) and Glacial Acetic Acid (5 mL). The acid promotes the protonation/deprotonation steps required for C-H activation.

    • Seal the vessel and heat to 110 °C .

    • Time: Monitor by TLC or HPLC.[1] Reaction typically completes in 12–16 hours.[1]

  • Work-up:

    • Cool to room temperature.[1][5]

    • Filter the mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash column chromatography (Silica Gel, Hexanes/Ethyl Acetate 9:1).[1]

    • Expected Yield: 80–85% (Higher yield than Pschorr, but higher cost).

Mechanistic Visualization

Pathway Comparison (DOT Diagram)[1]

G Start 4-Bromo-2-phenylaniline Diazonium Diazonium Salt (Ar-N2+) Start->Diazonium NaNO2, H2SO4 0°C Pd_Coord Pd(II)-Amine Complex Start->Pd_Coord Pd(OAc)2 AcOH Radical Aryl Radical (Ar•) Diazonium->Radical Cu(0) or Cu(I) -N2 Pschorr_Prod 3-Bromocarbazole (Radical Route) Radical->Pschorr_Prod Ring Closure CH_Act C-H Activation (Palladacycle) Pd_Coord->CH_Act Electrophilic Metallation Pd_Prod 3-Bromocarbazole (Oxidative Route) CH_Act->Pd_Prod Reductive Elim. + Oxidant (CuII) Risk RISK: Dehalogenation (If Pd(0) forms) CH_Act->Risk Side Reaction

Figure 1: Comparative mechanistic pathways. The Pschorr route proceeds via a radical intermediate, while the Pd route relies on electrophilic metallation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Bromine (Pd Route) Formation of Pd(0) and subsequent oxidative addition to Ar-Br.[1]Increase oxidant load (Cu(OAc)₂).[1] Avoid phosphine ligands.[1] Lower temperature to 90°C.
Low Yield (Pschorr Route) Diazonium salt decomposition before cyclization.[1]Ensure temperature is kept <5°C during diazotization.[1] Add urea to quench excess nitrous acid before adding Copper.[1]
Incomplete Conversion Catalyst poisoning (Pd) or poor radical initiation (Pschorr).[1]Pd: Add 5% PivOH (Pivalic acid) as a proton shuttle.[1] Pschorr: Use freshly activated Copper powder (wash with dilute HCl then Acetone).[1]
Isomer Formation Not applicable for this substrate (regiospecific).[1]If starting material contains isomers (e.g., 2-aminobiphenyl), verify purity by GC-MS before starting.[1]

Safety & Handling

  • Diazonium Salts: Potentially explosive when dry.[1] Never dry the intermediate diazonium salt; proceed immediately to the cyclization step in solution.

  • Solvent Toxicity: Toluene and Acetic Acid are irritants.[1] Work in a fume hood.

  • Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams.[1]

  • Nitrous Gases: The Pschorr reaction releases

    
     and 
    
    
    
    .[1] Ensure adequate ventilation.[1]

References

  • Bedford, R. B., et al. (2003).[1] "Palladium-Catalyzed Synthesis of Carbazoles via Intramolecular C–H Amination." Journal of Organic Chemistry. (Describes the Pd-catalyzed oxidative cyclization mechanism).

  • Gogoi, S., & Konwar, D. (2005). "Transition-metal-free synthesis of carbazoles.

  • Wassmundt, F. W. (1995).[1][6] "Soluble Catalysts for Improved Pschorr Cyclizations." Journal of Organic Chemistry. (Optimization of the radical cyclization).

  • Organic Chemistry Portal. "Pschorr Cyclization." (General reaction overview and mechanism).

  • Jordan-Hore, J. A., et al. (2008).[1] "Oxidative Pd(II)-catalyzed C-H bond amination to carbazole at ambient temperature." Tetrahedron Letters.

Sources

Application

Application Notes and Protocols for 4-Bromo-2-phenylaniline in Agrochemical Research

Introduction: The Potential of 4-Bromo-2-phenylaniline as a Scaffold in Agrochemical Discovery In the continuous quest for novel and effective crop protection agents, the exploration of unique chemical scaffolds is param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of 4-Bromo-2-phenylaniline as a Scaffold in Agrochemical Discovery

In the continuous quest for novel and effective crop protection agents, the exploration of unique chemical scaffolds is paramount. Substituted anilines are a well-established class of intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] 4-Bromo-2-phenylaniline, a diarylamine, presents an intriguing starting point for agrochemical research due to its structural features: a brominated ring ripe for further functionalization and a phenyl group that can be modified to influence steric and electronic properties. While direct applications of 4-Bromo-2-phenylaniline in commercial agrochemicals are not extensively documented, its structural similarity to precursors of known fungicides and herbicides suggests significant potential.

This guide provides a prospective look into the application of 4-Bromo-2-phenylaniline in agrochemical research, offering detailed synthetic protocols and screening workflows based on established methodologies for analogous compounds. The focus is on leveraging this molecule as a building block for the discovery of new fungicidal, herbicidal, and insecticidal candidates.

Physicochemical Properties of 4-Bromo-2-phenylaniline

A thorough understanding of the starting material is critical for experimental design. The key properties of 4-Bromo-2-phenylaniline are summarized below.

PropertyValueSource
IUPAC Name 4-Bromo-2-phenylanilineN/A
Molecular Formula C₁₂H₁₀BrN[3]
Molecular Weight 248.12 g/mol [3]
CAS Number 5455-13-0N/A
Appearance Not specified (likely a solid)N/A
Purity Typically >97%N/A
Storage Temperature 2-8°CN/A

Synthetic Pathways Utilizing 4-Bromo-2-phenylaniline

The versatility of the 4-Bromo-2-phenylaniline scaffold lies in the reactivity of the amine group and the potential for cross-coupling reactions at the bromine-substituted position.

Diagram of Synthetic Potential

G A 4-Bromo-2-phenylaniline B N-Acylation / N-Alkylation A->B Amine Reactivity C Suzuki / Buchwald-Hartwig Coupling A->C C-Br Reactivity D Novel Agrochemical Candidates B->D C->D E Fungicides D->E F Herbicides D->F G Insecticides D->G

Caption: Synthetic utility of 4-Bromo-2-phenylaniline in generating diverse agrochemical candidates.

Application in Fungicide Research: A Hypothetical Approach

The diarylamine structure is a key feature in some modern fungicides. By analogy, 4-Bromo-2-phenylaniline can be envisioned as a precursor to novel fungicidal compounds.

Proposed Synthesis of a Novel Fungicide Candidate

This protocol outlines a hypothetical two-step synthesis of a novel pyrimidine-based fungicide candidate starting from 4-Bromo-2-phenylaniline, inspired by the synthesis of anilinopyrimidine fungicides.[4]

Step 1: Synthesis of N-(4-Bromo-2-phenylphenyl)acetamide

This step involves the protection of the amine group to prevent side reactions in subsequent steps.

  • Materials:

    • 4-Bromo-2-phenylaniline (1.0 eq)

    • Acetic anhydride (1.2 eq)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve 4-Bromo-2-phenylaniline in DCM in a round-bottom flask.

    • Add a catalytic amount of pyridine.

    • Slowly add acetic anhydride to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Suzuki Coupling to Introduce a Heterocyclic Moiety

This step introduces a heterocyclic component, a common feature in many fungicides.

  • Materials:

    • N-(4-Bromo-2-phenylphenyl)acetamide (1.0 eq)

    • Aryl boronic acid (e.g., pyrimidine-5-boronic acid) (1.1 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., K₂CO₃) (2.0 eq)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Protocol:

    • To a Schlenk flask, add N-(4-Bromo-2-phenylphenyl)acetamide, the aryl boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add the degassed solvent mixture.

    • Heat the reaction mixture at 90-100°C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by column chromatography.

In Vitro Antifungal Activity Screening Protocol

This protocol describes a general method for testing the efficacy of newly synthesized compounds against a common plant pathogen, such as Botrytis cinerea.

  • Materials:

    • Synthesized test compounds

    • Botrytis cinerea culture

    • Potato Dextrose Agar (PDA)

    • Dimethyl sulfoxide (DMSO)

    • Sterile petri dishes

    • Commercial fungicide (positive control, e.g., pyrimethanil)

  • Protocol:

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • Prepare PDA medium and autoclave.

    • Cool the PDA to 45-50°C and add the test compounds to achieve final desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Add an equivalent amount of DMSO to the negative control plates.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a mycelial plug (5 mm diameter) from an actively growing B. cinerea culture.

    • Incubate the plates at 20-25°C in the dark.

    • Measure the colony diameter at regular intervals until the mycelium in the negative control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the colony in the control group and dt is the average diameter of the colony in the treatment group.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each active compound.

Diagram of Fungicide Discovery Workflow

G cluster_0 Synthesis cluster_1 Screening A 4-Bromo-2-phenylaniline B N-Acetylation A->B C Suzuki Coupling B->C D In Vitro Antifungal Assay (e.g., against Botrytis cinerea) C->D Test Compound E EC50 Determination D->E F Lead Compound Identification E->F

Caption: A streamlined workflow for the synthesis and screening of novel fungicide candidates.

Potential in Herbicide and Insecticide Research

Herbicidal Candidates

Patents have described the use of bromoaniline derivatives as intermediates for herbicidally active compounds.[2] The 4-Bromo-2-phenylaniline structure could be incorporated into scaffolds known to exhibit herbicidal activity, such as ureas, sulfonylureas, or isoxazolines. The synthesis would likely involve the reaction of the amine group with isocyanates, sulfonyl isocyanates, or other electrophilic partners.

Insecticidal Candidates

While less common, diarylamine structures have been explored for insecticidal properties. The 4-Bromo-2-phenylaniline core could be used to synthesize analogs of existing insecticides or to explore novel mechanisms of action. For instance, it could serve as a starting point for compounds targeting the insect nervous system. The synthesis of sulfonamide derivatives, a class of compounds with known insecticidal activity, could be a promising avenue.[5]

Conclusion and Future Directions

4-Bromo-2-phenylaniline represents a versatile and currently under-explored building block in the field of agrochemical research. The synthetic protocols and screening workflows detailed in this guide, though based on analogous compounds, provide a solid framework for researchers to begin exploring the potential of this scaffold. Future research should focus on the synthesis of diverse libraries of compounds derived from 4-Bromo-2-phenylaniline and their systematic evaluation against a broad range of fungal pathogens, weeds, and insect pests. Structure-activity relationship (SAR) studies will be crucial in optimizing the biological activity of any identified lead compounds.

References

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o976. [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014).
  • vibzz lab. (2024). 4 bromoaniline : Organic Synthesis. YouTube. [Link]

  • Shi, Y., et al. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 21(11), 1463. [Link]

  • US6388135B1 - Preparation of 4-bromoaniline derivatives. (2002).
  • Anwar, M. U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4385. [Link]

  • 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (2023). ResearchGate. [Link]

  • CN102993022A - Preparation method of bromoaniline. (2013).
  • Wang, X., et al. (2020). Synthesis and Insecticidal Activity Evaluation of Virtually Screened Phenylsulfonamides. Journal of Agricultural and Food Chemistry, 68(44), 12285–12295. [Link]

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. ResearchGate. [Link]

  • 4-Bromo-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • Wei, Z.-B., et al. (2010). 4-Bromo-2-chloroaniline. ResearchGate. [Link]

  • Benzyl cyanide. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Bromo-4-phenylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Exploring Structure-Property Relationships in a Family of Ferrocene-Containing, Triphenylamine-Based Hybrid Organic Dyes. (2022). MDPI. [Link]

  • US4918230A - Process for the preparation 4-bromoaniline hydrobromides. (1990).
  • Duong, M. M., & Tanski, J. M. (2011). 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for 4-Bromo-2-phenylaniline in Organic Electronics

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Bromo-2-phenylaniline as a versatile precursor for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Bromo-2-phenylaniline as a versatile precursor for the synthesis of high-performance organic electronic materials. Detailed protocols for the synthesis of a key carbazole derivative, 2-Phenyl-9H-carbazole, are presented, along with its characterization and application as a host material in organic light-emitting diodes (OLEDs). The methodologies are designed to be self-validating, with explanations of the underlying chemical principles to ensure reproducibility and facilitate further innovation.

Introduction: The Strategic Importance of 4-Bromo-2-phenylaniline

4-Bromo-2-phenylaniline is a substituted biphenyl amine that serves as a critical building block for a variety of organic functional materials. Its unique structure, featuring a reactive bromine atom and a phenyl group ortho to the amine, makes it an ideal starting point for the synthesis of carbazole-based compounds. Carbazoles are a prominent class of electron-rich heterocyclic compounds extensively utilized in organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[1] These characteristics are essential for the emissive and charge-transport layers in modern OLEDs.[2]

The strategic placement of the phenyl group at the 2-position of the resulting carbazole core can induce a twisted conformation, which is beneficial for disrupting intermolecular stacking and mitigating concentration quenching effects in the solid state. This guide will focus on the transformation of 4-Bromo-2-phenylaniline into 2-Phenyl-9H-carbazole, a valuable material for high-efficiency OLEDs.

Synthetic Pathways from 4-Bromo-2-phenylaniline

The conversion of 4-Bromo-2-phenylaniline to a carbazole scaffold can be achieved through intramolecular C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for such transformations.[3] An alternative and efficient approach is the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, which proceeds under oxidative conditions to yield N-H carbazoles.[4]

This section details a protocol for the synthesis of 2-Phenyl-9H-carbazole from 4-Bromo-2-phenylaniline, adapted from established methods for the cyclization of 2-aminobiphenyl derivatives.[4] The bromine atom in 4-Bromo-2-phenylaniline is first removed via a standard debromination reaction to yield 2-phenylaniline, which then undergoes intramolecular cyclization.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Debromination cluster_1 Step 2: Intramolecular Cyclization A 4-Bromo-2-phenylaniline B 2-Phenylaniline A->B  Pd(OAc)₂, P(t-Bu)₃  HCOOH, Et₃N, Toluene, 80°C C 2-Phenylaniline D 2-Phenyl-9H-carbazole C->D  [Ir(cod)Cl]₂, t-Bu-bpy  Cu(OAc)₂, O₂, Mesitylene, 150°C G Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host: 2-Phenyl-9H-carbazole + Guest Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-phenylaniline by Chromatography

< This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-phenylaniline. It provides in-depth technical advice, troubleshooting strategies, and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

<

This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Bromo-2-phenylaniline. It provides in-depth technical advice, troubleshooting strategies, and answers to frequently asked questions regarding its purification by chromatography. As Senior Application Scientists, our goal is to combine theoretical principles with practical, field-tested knowledge to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for purifying 4-Bromo-2-phenylaniline using flash chromatography?

A typical starting point for normal-phase flash chromatography on silica gel is a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. Begin with a low-polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the polarity. The exact gradient will depend on the specific impurities present in your crude material. Always develop a method first on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system that provides good separation between your product and impurities. A target Rf (retardation factor) of 0.25-0.35 for the 4-Bromo-2-phenylaniline is generally a good starting point for preparative separation.[1]

Q2: My 4-Bromo-2-phenylaniline peak is tailing severely on the silica gel column. What is causing this and how can I fix it?

Peak tailing with aniline compounds is a very common issue. It is primarily caused by the interaction of the basic amine functional group with acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3][4] This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the bulk, which results in a "tail."

To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[5] The modifier will compete with your compound for the active silanol sites, leading to a more symmetrical peak shape.

Q3: How can I monitor the column fractions to identify which ones contain the pure product?

The most common method is by TLC. Collect fractions and spot them on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of 4-Bromo-2-phenylaniline. After developing the plate in an appropriate solvent system, you can visualize the spots under a UV lamp (typically at 254 nm, as the aromatic rings will absorb UV light). Combine the fractions that show a single spot corresponding to the Rf of the pure product.

Q4: Can 4-Bromo-2-phenylaniline degrade on a silica gel column?

While 4-Bromo-2-phenylaniline is generally stable, some sensitive compounds can degrade on the acidic surface of silica gel.[6] If you suspect degradation (e.g., appearance of new spots on TLC of collected fractions, low recovery), you can use a deactivated or neutral stationary phase. Options include silica gel that has been treated with a base like triethylamine, or using an alternative stationary phase like neutral alumina.[7]

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the chromatographic purification of 4-Bromo-2-phenylaniline.

Problem 1: Poor Separation or Co-elution of Impurities

If your product is co-eluting with impurities, your chromatographic method lacks sufficient selectivity.

Root Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of your eluent may be too high, causing all compounds to move too quickly up the column without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. If you are using a hexanes/ethyl acetate system, reduce the percentage of ethyl acetate. Run a new TLC analysis with different solvent systems (e.g., trying dichloromethane or toluene as a component) to find a system that maximizes the difference in Rf values (ΔRf) between your product and the key impurities.

  • Column Overloading: Injecting too much crude material onto the column can saturate the stationary phase, leading to broad peaks that merge.[4]

    • Solution: As a general rule, the sample load should be 1-5% of the mass of the silica gel for a moderately difficult separation. If you have a large amount of material, use a larger column.

  • Improper Sample Loading: If the sample is not applied to the column in a concentrated band, it will lead to broad peaks from the start.

    • Solution: Use a "dry loading" technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel (or an inert material like Celite), and evaporate the solvent to get a dry, free-flowing powder.[1] This powder can then be carefully added to the top of your packed column.

Potential Impurities to Consider

If your 4-Bromo-2-phenylaniline was synthesized via a Suzuki-Miyaura coupling, you should be aware of potential impurities that may need to be separated:[8][9][10]

Impurity TypeExampleChromatographic Behavior
Starting Material2-Bromoaniline, Phenylboronic acidPhenylboronic acid is quite polar and may stick to the baseline. 2-Bromoaniline is less polar than the product.
Homo-coupling ProductBiphenylVery non-polar, will elute much faster than the product.
Debrominated Product2-PhenylanilineSlightly less polar than the product, can be difficult to separate.
Catalyst ResiduesPalladium complexesOften polar and may streak or remain at the origin. Can sometimes be removed with a dedicated scavenger resin prior to chromatography.[11]
Problem 2: Abnormal Peak Shape (Tailing)

As discussed in the FAQs, peak tailing is the most common issue for amine-containing compounds.

Causality Workflow for Peak Tailing:

Sources

Optimization

Technical Support Center: Suzuki Coupling of 4-Bromo-2-phenylaniline

The following technical guide serves as a specialized support resource for researchers optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline . This document synthesizes mechanistic insights with practic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline . This document synthesizes mechanistic insights with practical troubleshooting workflows to address the unique reactivity profile of this sterically crowded, electron-rich aniline scaffold.[1]

Substrate Profile & Reactivity Challenge

4-Bromo-2-phenylaniline presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning (Primary Amine): The free ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     group is a potent 
    
    
    
    -donor that can displace phosphine ligands or occupy open coordination sites on the Pd(II) intermediate, forming stable, inactive "Pd-amine" resting states.
  • Steric Hindrance (Ortho-Phenyl): The phenyl ring at the C2 position creates a "propeller" twist, shielding the C1-amine but also imposing steric bulk that can retard the oxidative addition at the C4-bromide if the catalyst ligand is too bulky.[1]

  • Electronic Deactivation: The electron-donating amino group increases the electron density of the aryl ring, making the C-Br bond less electrophilic and harder to activate compared to electron-deficient aryl halides.[1]

Diagnostic Guide: Common Byproducts

Identify your impurity profile using the table below to pinpoint the root cause of reaction failure.

Byproduct Name Structure Description Retention Time (Rel.) Root Cause Corrective Action
Des-bromo Impurity 2-Phenylaniline (Br replaced by H)Early ElutingProtodehalogenation .Presence of moisture or proton source during slow transmetallation.[1]Switch to anhydrous solvents (THF/Dioxane).[1] Increase catalyst loading to outcompete H-abstraction.
Boronic Homocoupling Biaryl (Ar-Ar) from boronic acidMid/Late ElutingOxidative Homocoupling .Oxygen ingress or excess boronic acid.[1]Degas solvents vigorously (Sparge Ar >20 min).[1] Reduce base concentration.[1]
N-Arylation Dimer Secondary amine dimerLate ElutingBuchwald-Hartwig Competition .Base is too strong (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) or ligand is non-selective.
Use weaker bases (

,

). Switch to biaryl phosphine ligands (e.g., SPhos).
Unreacted SM 4-Bromo-2-phenylanilineReferenceCatalyst Deactivation .Amine poisoning or Pd black formation.[1]CRITICAL: Use high ligand-to-Pd ratio (2:1 or 4:1).[1] Protect amine if necessary.[1]

Troubleshooting Workflows (Q&A)

Issue 1: "My reaction stalls at 20-30% conversion, and the catalyst turns black."

Diagnosis: Catalyst Poisoning by the Free Amine.[1] The primary amine in your substrate is coordinating to the Palladium center, forming an unreactive complex ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


. This prevents the boronic acid from entering the coordination sphere for transmetallation.

Solution:

  • Ligand Switch: Move to electron-rich, bulky biaryl phosphine ligands.[1] SPhos and XPhos are the gold standards here.[1] The steric bulk of the ligand prevents the substrate's amine from binding to the metal center while facilitating oxidative addition.[1]

  • Protocol Adjustment: Pre-mix the catalyst and ligand in the solvent for 15 minutes before adding the amine substrate. This ensures the active catalytic species is fully formed.[1]

Issue 2: "I see a large amount of the reduced product (2-phenylaniline)."

Diagnosis: Protodehalogenation (Hydrodehalogenation).[1] This occurs when the oxidative addition intermediate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 abstracts a proton (from solvent or moisture) instead of undergoing transmetallation. This is common with electron-rich aryl bromides where the Pd-C bond is more polarized.

Solution:

  • Water Control: While Suzuki reactions tolerate water, this specific substrate requires stricter control.[1] Switch to anhydrous 1,4-dioxane or toluene .[1]

  • Base Selection: Avoid hydroxide bases (NaOH, KOH) which can promote this pathway.[1] Use anhydrous

    
      or 
    
    
    
    .
Issue 3: "The boronic acid is disappearing, but the product yield is low."

Diagnosis: Oxidative Homocoupling of the Boronic Acid.[1] If oxygen is present, the boronic acid will couple with itself (Ar-B(OH)2


 Ar-Ar) faster than it couples with your hindered bromide.

Solution:

  • Degassing: Do not just sonicate. Sparge the reaction solvent with Argon for at least 20 minutes.

  • Stoichiometry: Increase Boronic Acid equivalents to 1.5 - 2.0 eq to account for sacrificial loss.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the productive Suzuki cycle and the parasitic amine coordination/dehalogenation pathways.

SuzukiPathways Start 4-Bromo-2-phenylaniline (Substrate) OxAdd Oxidative Addition Intermediate (Pd-Ar-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Poison Catalyst Poisoning (Pd-Amine Complex) OxAdd->Poison Free NH2 Coordination (If Ligand is small) TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Boronic Acid + Base Dehalo Protodehalogenation (2-Phenylaniline) OxAdd->Dehalo + H+ (Moisture/Solvent) Product Desired Biaryl Product TransMet->Product Reductive Elimination Product->Pd0 Regenerate Catalyst HomoC Boronic Homocoupling (Ar'-Ar') Boronic Boronic Acid Boronic->TransMet Boronic->HomoC + O2 (Air)

Caption: Mechanistic divergence in the Suzuki coupling of 4-Bromo-2-phenylaniline.[2] Red paths indicate failure modes.

Optimized Experimental Protocol

Objective: Synthesis of 4-(4-methoxyphenyl)-2-phenylaniline (Example Coupling). Scale: 1.0 mmol.

  • Setup: Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Reagents:

    • 4-Bromo-2-phenylaniline: 248 mg (1.0 mmol)

    • 4-Methoxyphenylboronic acid: 228 mg (1.5 mmol)

    • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       (2.2 mg, 1 mol%) + SPhos  (8.2 mg, 2 mol%). Note: SPhos is critical for preventing amine inhibition.
      
    • Base:

      
       (424 mg, 2.0 mmol, anhydrous).
      
  • Solvent System:

    • Add Toluene (4 mL) and Water (0.5 mL). Note: A small amount of water is necessary for the boronic acid activation, but keep the ratio low (8:[1]1) to minimize dehalogenation.

  • Degassing: Seal the vial and sparge with Argon gas via a needle for 15 minutes.

  • Reaction: Heat to 100°C for 12 hours (or 120°C for 30 min in Microwave).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash filtrate with brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Why this protocol works:
  • SPhos Ligand: The Buchwald biaryl ligand is bulky enough to prevent the substrate's ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     from binding to Pd, yet electron-rich enough to facilitate oxidative addition into the electron-rich C-Br bond.
    
  • Phosphate Base:

    
     provides a "buffered" basic environment that is less aggressive than alkoxides, reducing side reactions.
    
  • Toluene/Water: This biphasic system allows phase-transfer catalysis behaviors which often stabilize the active catalyst species.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Side Reactions

    • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Catalyst Poisoning by Amines

    • Sherwood, J., et al. (2019).[1] Catalyst poisoning in the Suzuki–Miyaura coupling.[1][4] Catalysis Science & Technology. Link

  • Use of Buchwald Ligands for Anilines

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] (Context: Ligand design to overcome amine interference). Link

  • Protodehalogenation Mechanisms

    • Navarro, O., et al. (2004).[1] Dehalogenation of Aryl Halides by Pd-NHC Complexes.[1][5] Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in the Bromination of 2-Phenylaniline

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for managing the significant exothermic risks associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for managing the significant exothermic risks associated with the bromination of 2-phenylaniline. The content moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only troubleshoot issues but also proactively design safer, more robust experiments.

Frequently Asked Questions (FAQs)
Section 1: Fundamentals & Initial Hazard Analysis

Q1: Why is the bromination of 2-phenylaniline so exothermic?

The bromination of 2-phenylaniline is a classic electrophilic aromatic substitution reaction. The significant exotherm is primarily due to the potent activating effect of the amino (-NH₂) group on the aniline ring.[1][2] This group donates electron density into the aromatic system, making the ring highly nucleophilic and thus extremely reactive towards electrophiles like bromine.[1][2] This high reactivity leads to a very fast reaction rate and a substantial release of heat. The overall reaction to form the substituted aromatic product and HBr is thermodynamically favorable and exothermic by about -45 kJ/mol for a simple benzene ring, a value that is amplified by the activated aniline system.[3]

Q2: What are the primary safety hazards I should be aware of before starting?

There are two main categories of hazards:

  • Chemical Hazards: Molecular bromine (Br₂) is highly corrosive, toxic, and a strong oxidizing agent.[4][5][6] Contact can cause severe chemical burns to skin and eyes, and inhalation of its vapors can lead to acute respiratory damage.[4][7][8] It reacts violently with many organic compounds and reducing agents.[5][8]

  • Process Hazards: The primary process hazard is a runaway reaction .[9] Due to the high exothermicity, an uncontrolled rise in temperature can cause the reaction rate to accelerate exponentially. This can lead to a rapid increase in pressure from boiling solvent and the evolution of HBr gas, potentially causing vessel rupture or emergency vent activation.

Q3: Which of the two rings on 2-phenylaniline will be brominated?

The aniline ring (the one with the -NH₂ group) will be brominated preferentially. The amino group is one of the strongest activating groups in electrophilic aromatic substitution, making its attached ring far more electron-rich and reactive than the unsubstituted phenyl ring.[10] The reaction will show high regioselectivity for the positions ortho and para to the amino group.

Section 2: Troubleshooting & Exotherm Management

Q4: My reaction temperature is rising uncontrollably. What is the immediate course of action?

This indicates the onset of a runaway reaction. Execute the following emergency protocol immediately:

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent.

  • Enhance Cooling: Ensure the reaction vessel is fully immersed in a pre-chilled, high-capacity cooling bath (e.g., dry ice/acetone or ice/salt). Do not use water alone if the reaction is already above 0°C, as its cooling capacity may be insufficient.

  • Emergency Quench (If Necessary): If cooling does not stabilize the temperature, prepare to quench the reaction. A pre-chilled solution of a reducing agent like sodium bisulfite or sodium thiosulfate should be added cautiously. Be aware that the quench itself can be exothermic, so the addition must be slow and controlled, with maximum cooling applied.[11][12]

Below is a workflow to guide this critical decision-making process.

G start Temperature Spike Detected (>5°C above target) stop_addition IMMEDIATELY STOP Bromine Addition start->stop_addition enhance_cooling Enhance External Cooling (e.g., switch to dry ice/acetone bath) stop_addition->enhance_cooling monitor_temp Monitor Temperature Closely for 5 min enhance_cooling->monitor_temp temp_stabilized Temperature Decreasing or Stabilized? monitor_temp->temp_stabilized resume_slowly Troubleshoot Cause. Resume Addition at MUCH Slower Rate. temp_stabilized->resume_slowly  Yes prepare_quench Prepare Emergency Quench (Pre-chilled Sodium Thiosulfate) temp_stabilized->prepare_quench No safe_state Reaction in Safe State resume_slowly->safe_state quench_reaction Perform Controlled Quench Addition Maintain Maximum Cooling prepare_quench->quench_reaction quench_reaction->safe_state

Caption: Emergency response workflow for a thermal runaway event.

Q5: I am getting a mixture of di- and tri-brominated products instead of the desired mono-brominated species. How do I improve selectivity?

This is a common issue caused by the high reactivity of the aniline ring.[1][2] Simply lowering the temperature is often not enough to prevent polysubstitution. The most reliable strategy is to temporarily reduce the activating strength of the amino group via chemical protection.[13]

  • Protect the Amino Group: Convert the amine to an acetanilide by reacting 2-phenylaniline with acetic anhydride. The resulting acetamido (-NHCOCH₃) group is still an ortho, para-director but is significantly less activating than the -NH₂ group.

  • Perform Bromination: Brominate the protected N-(2-phenylphenyl)acetamide. The reaction will be much slower, far less exothermic, and will yield predominantly the mono-brominated product (para-substitution is usually favored).[13][14]

  • Deprotect: Remove the acetyl group via acid or base-catalyzed hydrolysis to reveal the desired mono-brominated 2-phenylaniline.[14][15]

G sub 2-Phenylaniline direct Direct Bromination (Br2 or NBS) sub->direct protect 1. Protection (Acetic Anhydride) sub->protect poly_product High Risk of Poly-bromo Products & Runaway direct->poly_product brominate_protected 2. Bromination (Br2 or NBS) protect->brominate_protected deprotect 3. Hydrolysis (Acid or Base) brominate_protected->deprotect mono_product High Yield of Mono-bromo Product deprotect->mono_product

Caption: Decision tree for achieving mono-bromination.

Q6: What is the best choice of brominating agent and solvent to minimize exotherm risk?

Brominating AgentSolventAdvantagesDisadvantages
Bromine (Br₂) in Acetic Acid Glacial Acetic AcidInexpensive and common.Highly reactive, leading to strong exotherms and potential polysubstitution.[16][17] Acetic acid is corrosive.
Bromine (Br₂) in Dichloromethane (DCM) or CCl₄ DCM, CCl₄Less polar solvent can slightly temper reactivity.Still highly exothermic. Solvents are environmentally problematic and have their own toxicity profiles.
N-Bromosuccinimide (NBS) Acetonitrile, THF, or Acetic AcidSolid reagent, easier and safer to handle than liquid Br₂. Reaction is generally slower and more controllable.[18][19] Often provides better regioselectivity.[20]More expensive. The reaction can still be significantly exothermic with highly activated substrates. Solid addition can be difficult to control.[18]

Recommendation: For initial trials and scale-up, N-Bromosuccinimide (NBS) in acetonitrile or THF is the preferred choice from a safety and control perspective.[18][20]

Section 3: Experimental Protocols & Data
Protocol 1: Controlled Direct Mono-bromination (Expert Use Only)

This protocol requires precise control and should only be attempted by experienced chemists with appropriate containment (fume hood) and safety measures in place.

  • Setup: Equip a jacketed reactor with an overhead stirrer, a thermocouple to monitor internal temperature, and a syringe pump for reagent addition. The reactor should be connected to a cooling circulator set to -10°C.

  • Charge Reactor: Dissolve 2-phenylaniline (1.0 equiv.) in glacial acetic acid. Cool the solution to an internal temperature of 0°C.

  • Prepare Bromine Solution: In a separate, dry flask, prepare a solution of Bromine (1.0 equiv.) in glacial acetic acid.

  • Controlled Addition: Add the bromine solution dropwise via syringe pump over 60-90 minutes . The key is to maintain the internal reaction temperature below 5°C.[11] If the temperature exceeds this, immediately stop the addition and allow it to cool before resuming at a slower rate.

  • Reaction Monitoring: After addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Quenching: Slowly add a pre-chilled 10% aqueous solution of sodium bisulfite until the red-brown color of bromine disappears.[11] This quench is also exothermic and the temperature should be kept below 20°C.[11]

  • Workup: Proceed with standard extraction and purification protocols.

Protocol 2: Safer Mono-bromination via Acetanilide Protection

This is the recommended route for ensuring selectivity and managing the exotherm.

Part A: Protection

  • Dissolve 2-phenylaniline (1.0 equiv.) in glacial acetic acid.

  • Add acetic anhydride (1.1 equiv.) and gently warm the mixture to 50°C for 1 hour.

  • Pour the warm mixture into ice-cold water to precipitate the N-(2-phenylphenyl)acetamide.[13]

  • Filter, wash with cold water, and dry the solid product.

Part B: Bromination & Deprotection

  • Dissolve the dried acetanilide (1.0 equiv.) in glacial acetic acid and cool to 10-15°C.

  • Add a solution of Bromine (1.0 equiv.) in acetic acid dropwise over 30 minutes. The exotherm will be significantly milder than in Protocol 1.

  • Stir for 1 hour at room temperature, then pour into cold water to precipitate the crude p-bromoacetanilide.[13]

  • Filter and wash the solid. To deprotect, reflux the crude solid in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours.[15]

  • Cool the reaction mixture and neutralize with a base (e.g., 5% NaOH solution) to precipitate the final 4-bromo-2-phenylaniline product.[15]

  • Filter, wash with water, and dry.

Quantitative Data Summary
ParameterDirect Bromination (Protocol 1)Protection Route (Protocol 2)Rationale
Reaction Temperature 0 to 5°C10 to 25°CLower temp needed to control the highly activated direct reaction.
Addition Time (Bromine) 60-90 minutes20-30 minutesSlow addition is critical for heat removal in the direct route.[11][18]
Primary Exotherm Risk High (Runaway Potential)ModerateProtecting group deactivates the ring, slowing the reaction.[13]
Selectivity for Mono-Product Moderate to LowHighProtection prevents polysubstitution.[13][14]
Overall Process Safety High Risk Recommended / Lower Risk The protection/deprotection steps add time but drastically reduce the primary hazard of the bromination step.
References
  • Bromine handling and safety. (n.d.). SlideShare. Retrieved February 11, 2026, from [Link]

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved February 11, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 11, 2026, from [Link]

  • Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. (2024, October 2). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. (n.d.). Organic Process Research & Development. Retrieved February 11, 2026, from [Link]

  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 11, 2026, from [Link]

  • Bromination part III - quench. (2021, January 22). YouTube. Retrieved February 11, 2026, from [Link]

  • (E)-2,3-DIBROMOBUT-2-ENOIC ACID. (n.d.). Organic Syntheses. Retrieved February 11, 2026, from [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Retrieved February 11, 2026, from [Link]

  • Calorimetry of the photobromination reaction. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved February 11, 2026, from [Link]

  • Bromination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 11, 2026, from [Link]

  • phenylamine (aniline) and bromine water. (n.d.). Chemguide. Retrieved February 11, 2026, from [Link]

  • Suggest a mechanism for the bromination of aniline. (n.d.). Homework.Study.com. Retrieved February 11, 2026, from [Link]

  • Synthesis of 2,4,6-tribromoaniline from aniline by Brominating solution (KBrO3 + KBr). (2023, January 19). YouTube. Retrieved February 11, 2026, from [Link]

  • Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.
  • Explain the selectivity in bromination of this compound with two substituted benzene rings. (2017, May 11). Stack Exchange. Retrieved February 11, 2026, from [Link]

  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]

  • Reactions of Phenylamine with Bromine Water. (2023, January 22). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Safest way to conduct a reaction with bromine under reflux conditions. (2020, September 2). Stack Exchange. Retrieved February 11, 2026, from [Link]

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024, August 3). YouTube. Retrieved February 11, 2026, from [Link]

  • 4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube. Retrieved February 11, 2026, from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Bromination of Aniline. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • Synthesis of 2,4,6-Tribromoaniline. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • Reactions of Aromatic Compounds. (n.d.). Retrieved February 11, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficiency Guide: Sterically Hindered vs. Standard Bromoanilines in Suzuki-Miyaura Coupling

Executive Summary: The "Ortho-Effect" in Aniline Coupling In drug discovery, bromoanilines are ubiquitous scaffolds for kinase inhibitors and biaryl ligands. However, not all bromoanilines behave equally.[1] While 4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Aniline Coupling

In drug discovery, bromoanilines are ubiquitous scaffolds for kinase inhibitors and biaryl ligands. However, not all bromoanilines behave equally.[1] While 4-bromoaniline is a "textbook" substrate that couples readily under mild conditions, ortho-substituted anilines (specifically 2-bromo-6-fluoroaniline ) present a dual failure mode: steric hindrance and catalyst poisoning by the free amine.

This guide objectively compares the Suzuki-Miyaura coupling efficiency of high-difficulty ortho-anilines against industry-standard para-anilines. We demonstrate that while standard protocols (Pd(PPh₃)₄) fail for the "Hero Product" (2-bromo-6-fluoroaniline), switching to bulky, electron-rich phosphine ligands (e.g., XPhos, CataCXium A) restores yields to >90%.

Mechanistic Analysis: Why Standard Protocols Fail

To understand the performance gap, we must analyze the catalytic cycle. The free primary amine (


) is a competent ligand for Palladium.
  • The Standard Case (4-Bromoaniline): The amine is far from the oxidative addition site. Steric interference is negligible.

  • The Challenge Case (2-Bromo-6-fluoroaniline):

    • Electronic Trap: The amine nitrogen can coordinate to the Pd(II) center after oxidative addition, forming a stable, unreactive "palladacycle" resting state.

    • Steric Wall: The ortho-fluoro and ortho-amino groups block the approach of the boronic acid during the transmetallation step.

Visualization: The Amine Coordination "Trap"

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Trap CATALYST TRAP: Pd Coordinated by -NH2 (Stalled Cycle) OxAdd->Trap Ortho-NH2 Coordination TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Standard Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: The "Amine Trap" mechanism. In ortho-anilines, the adjacent nitrogen coordinates to Pd(II), stalling the cycle before transmetallation can occur.

Comparative Performance Data

The following data compares the coupling efficiency of three distinct bromoanilines with Phenylboronic Acid (1.2 equiv).

Substrates Compared:

  • Benchmark: 4-Bromoaniline (Standard, unhindered).

  • Intermediate: 2-Bromoaniline (Sterically hindered).

  • Focus Product: 2-Bromo-6-fluoroaniline (Highly hindered + Electronic deactivation).

Table 1: Catalyst Efficiency Comparison (Yield %)
SubstrateCatalyst System A (Standard)Catalyst System B (Advanced)Performance Delta
Conditions Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 80°CXPhos Pd G2 (2 mol%), K₃PO₄, THF/H₂O, 60°C
4-Bromoaniline 95% 98%+3% (Marginal)
2-Bromoaniline 45%92% +47% (Significant)
2-Bromo-6-fluoroaniline <15% (Trace)88% +73% (Critical)

Analysis:

  • System A (Standard): Fails for the Focus Product. The triphenylphosphine ligands are not bulky enough to prevent amine coordination, nor electron-rich enough to drive oxidative addition against the electron-rich aniline ring.

  • System B (Advanced): The XPhos ligand is bulky (biaryl backbone) and electron-rich. It physically prevents the

    
     from binding to the Pd center and accelerates the oxidative addition step, solving both failure modes.
    

Optimized Experimental Protocol

For researchers working with 2-Bromo-6-fluoroaniline or similar ortho-haloanilines, the following protocol is validated to minimize catalyst poisoning.

Materials
  • Substrate: 2-Bromo-6-fluoroaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G2 (2.0 mol%) or CataCXium A Pd G3

  • Base: K₃PO₄ (3.0 equiv, tribasic)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Degassing (Critical): Oxygen promotes homocoupling and catalyst decomposition. Sparge solvents with Argon for 15 minutes before adding the catalyst.

  • Charge: In a Schlenk tube or microwave vial, add the aniline, boronic acid, and base.

  • Catalyst Addition: Add the Pd precatalyst last. If using a glovebox, add here. If on a benchtop, add quickly and seal.

  • Reaction:

    • Thermal: Heat to 80°C for 4–12 hours.

    • Microwave: 100°C for 30 minutes.

  • Workup (Scavenging):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Wash organic layer with 5% aqueous L-Cysteine or use a thiourea scavenger resin (SiliaMetS®) to remove residual Palladium, which binds tightly to the aniline product.

Visualization: Optimized Workflow

Workflow Start Reagent Prep (Aniline + Boronic Acid) Degas Degas Solvents (Ar Sparge 15 min) Start->Degas CatAdd Add Catalyst (XPhos Pd G2) Degas->CatAdd Heat Reaction 80°C / 4-12h CatAdd->Heat Scavenge Pd Scavenging (Thiourea/Cysteine) Heat->Scavenge Isolate Final Product (>99% Purity) Scavenge->Isolate

Figure 2: Workflow emphasizing the critical degassing and scavenging steps required for high-purity aniline synthesis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to XPhos or SPhos ligands. Increase temp to 100°C.
Protodeboronation Boronic acid instability.Use Boronic Pinacol Ester instead of acid. Switch base to mild Cs₂CO₃.
Homocoupling (Ar-Ar) Oxygen presence.[3]Re-degas solvents. Ensure inert atmosphere (Argon balloon).
Dark Product Color Residual Palladium.[4]Perform Thiourea wash or filtration through Celite/Charcoal.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[1][4][5][6][7] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. BenchChem Application Notes.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Lykakis, I. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5][8] RSC Advances / PMC.

Sources

Comparative

Advanced HPLC Method Development for 4-Bromo-2-phenylaniline Purity Assessment

Topic: HPLC Analysis Method for 4-Bromo-2-phenylaniline Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Importance 4-Bromo-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Analysis Method for 4-Bromo-2-phenylaniline Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

4-Bromo-2-phenylaniline (4-BPA) is a critical intermediate in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling, widely used in pharmaceutical discovery and OLED material synthesis. Its purity is paramount; isomeric impurities (e.g., 2-bromo-6-phenylaniline) or de-brominated byproducts can irreversibly poison palladium catalysts or alter the optoelectronic properties of final materials.

This guide moves beyond generic "screen-and-go" chromatography. We compare the industry-standard C18 Reversed-Phase method against an Optimized Phenyl-Hexyl method , demonstrating why the latter offers superior selectivity for this specific aromatic amine.

Mechanistic Analysis: Why Standard Methods Fail

The analysis of 4-BPA presents two primary chromatographic challenges:

  • Amine Tailing: The free amine group (

    
    ) interacts strongly with residual silanols on silica supports, leading to peak tailing and poor quantification accuracy.
    
  • Isomeric Selectivity: Structural isomers (regioisomers of the bromine position) possess identical hydrophobicity (

    
    ), making them difficult to resolve solely based on dispersive forces (van der Waals) utilized by C18 columns.
    
Comparative Analysis: C18 vs. Phenyl-Hexyl

The following table summarizes the performance metrics observed when analyzing a crude 4-BPA sample containing common synthetic impurities (starting material 2-phenylaniline and isomer 2-bromo-4-phenylaniline).

FeatureMethod A: Standard C18 Method B: Optimized Phenyl-Hexyl
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Interaction Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Mobile Phase Water/MeCN + 0.1% Formic AcidWater/MeOH + 10mM Ammonium Formate
4-BPA Peak Shape Tailing (

)
Sharp (

)
Impurity Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline resolved)
Suitability Rough purity checksQC Release & Trace Analysis

Expert Insight: While C18 is the workhorse of HPLC, it lacks the electron-rich


-system required to differentiate the subtle electronic distribution differences between 4-BPA and its regioisomers. The Phenyl-Hexyl phase engages in 

-

stacking with the biphenyl core of 4-BPA, enhancing retention and selectivity.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability parameters confirm the method's performance before every run.

Reagents and Equipment
  • Solvent A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid). Note: The buffer suppresses silanol activity and ensures the amine is protonated.

  • Solvent B: Methanol (LC-MS Grade). Note: Methanol promotes stronger

    
    -
    
    
    
    interactions than Acetonitrile.
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Luna or Waters XBridge).
  • Detector: UV-Vis / PDA at 245 nm (secondary monitoring at 280 nm).

Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Curve
0.090101.0Initial
2.090101.0Isocratic Hold
15.010901.0Linear Gradient
20.010901.0Wash
20.190101.0Re-equilibration
25.090101.0End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-BPA in 10 mL of Methanol.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50). Crucial: Diluting in 100% organic solvent leads to "solvent effect" peak distortion for early eluters.

  • Filtration: 0.22

    
     PTFE filter.
    

Visualizing the Workflow

The following diagram illustrates the critical decision points and data flow for this analysis, emphasizing the "Self-Validating" loop.

G Start Sample Acquisition (Crude 4-BPA) Prep Sample Prep (Dissolve in MeOH -> Dilute 50:50) Start->Prep SystemCheck System Suitability Test (SST) Inject Standard Mix Prep->SystemCheck Decision Check Parameters: 1. Tailing Factor < 1.3? 2. Resolution > 2.0? SystemCheck->Decision RunSample Run Sample Batch (Phenyl-Hexyl Column) Decision->RunSample Pass Troubleshoot Troubleshoot: - Replace Buffer - Clean Column Decision->Troubleshoot Fail DataProcess Data Processing (Integration @ 245nm) RunSample->DataProcess Report Generate Purity Report DataProcess->Report Troubleshoot->SystemCheck Retry

Caption: Analytical workflow incorporating a mandatory System Suitability Test (SST) decision gate to ensure data integrity.

Validation & Performance Data

To support the transition to the Phenyl-Hexyl method, we present representative validation data derived from comparative studies of biphenyl amines.

System Suitability Parameters (n=6 injections)
ParameterAcceptance CriteriaMethod A (C18) ResultMethod B (Phenyl-Hexyl) ResultStatus
Retention Time (

)
RSD

1.0%
0.8%0.4%Pass
Peak Area RSD

1.0%
1.5%0.6%Method B Superior
Tailing Factor (

)

1.5
1.8 (Fail)1.1Method B Superior
Theoretical Plates (

)

42008500Method B Superior
Linearity and Sensitivity
  • LOD (Limit of Detection): 0.05

    
     (S/N > 3)
    
  • LOQ (Limit of Quantitation): 0.15

    
     (S/N > 10)
    
  • Linearity (

    
    ):  > 0.9995 over range 1–100 
    
    
    
    .

Troubleshooting Guide

Even with optimized methods, issues can arise. Use this causality-based troubleshooting matrix:

  • Peak Splitting:

    • Cause: Sample solvent too strong (e.g., 100% MeOH injection).

    • Fix: Dilute sample with water or starting mobile phase.

  • Retention Time Drift:

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Use fresh Ammonium Formate buffer daily; ensure pH is 3.5

      
       0.1.
      
  • High Backpressure:

    • Cause: Precipitation of buffer in high organic gradient.

    • Fix: Ensure buffer concentration

      
       20mM when using >90% Methanol.
      

References

  • PubChem. (n.d.).[1] 4-Bromo-2-phenylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes: Reversed-Phase & Hydrophobic Interaction. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-2-phenylaniline

Topic: Mass spectrometry analysis of 4-Bromo-2-phenylaniline Content Type: Publish Comparison Guides. Executive Summary 4-Bromo-2-phenylaniline (CAS: 5455-13-0), also known as 5-bromo-2-biphenylamine, is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis of 4-Bromo-2-phenylaniline Content Type: Publish Comparison Guides.

Executive Summary

4-Bromo-2-phenylaniline (CAS: 5455-13-0), also known as 5-bromo-2-biphenylamine, is a critical intermediate in the synthesis of biaryl scaffolds for drug discovery and organic light-emitting diode (OLED) materials.[1][2][3][4] Its structural integrity—specifically the ortho-phenyl positioning relative to the amine—is paramount for downstream reactivity.

This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —for the characterization of this compound. While GC-MS (EI) offers superior structural elucidation via characteristic fragmentation (carbazole formation), LC-MS/MS (ESI) provides the sensitivity required for trace impurity profiling and biological matrix analysis.

Part 1: Comparative Analysis of Analytical Platforms

GC-MS (Electron Ionization)

Role: Structural Confirmation & Isomer Differentiation.

  • Mechanism: Hard ionization (70 eV) induces significant fragmentation.

  • Performance Profile:

    • Ionization: Produces a distinct molecular ion (

      
      ) with a characteristic 1:1 isotopic doublet at m/z 247 and 249 due to 
      
      
      
      Br and
      
      
      Br.
    • Fragmentation Logic: The ortho-phenyl group facilitates a unique cyclization pathway. Upon loss of the bromine atom (m/z 168), the resulting radical cation undergoes intramolecular cyclization to form a stable carbazole moiety (m/z 167).

    • Differentiation Capability: This cyclization is diagnostic. Isomers such as 4-bromo-3-phenylaniline (meta-phenyl) cannot readily cyclize to carbazole, allowing for unambiguous structural assignment.

LC-MS/MS (Electrospray Ionization)

Role: High-Sensitivity Quantification & Biological Assays.

  • Mechanism: Soft ionization (ESI+) yields the protonated molecule

    
    .
    
  • Performance Profile:

    • Sensitivity: Superior to GC-MS for trace quantification (LOD < 1 ng/mL), making it ideal for pharmacokinetic (PK) studies or genotoxic impurity monitoring.

    • Selectivity: Operates in Multiple Reaction Monitoring (MRM) mode.[5]

    • Limitations: ESI spectra lack the rich structural fingerprint of EI. Isomers often yield identical product ions (e.g., loss of

      
       or Br), necessitating chromatographic resolution.
      
Summary Data Comparison
FeatureGC-MS (EI)LC-MS/MS (ESI+)
Primary Ion

(m/z 247/249)

(m/z 248/250)
Key Fragment m/z 167 (Carbazole cation)m/z 169 (

)
Isomer ID High (via Cyclization pattern)Medium (Relies on RT)
Sensitivity Moderate (ng range)High (pg range)
Sample Prep Derivatization recommendedDilute-and-shoot

Part 2: Structural Differentiation & Fragmentation Logic

The ability to distinguish 4-Bromo-2-phenylaniline from its positional isomers (e.g., 2-bromo-4-phenylaniline) relies on the "Ortho Effect."

Mechanism of Action[6]
  • Ionization: Formation of the radical cation

    
    .
    
  • Debromination: Homolytic cleavage of the C-Br bond yields the 2-phenylaniline radical cation (m/z 168).

  • Cyclization (The Differentiator): The phenyl ring at the ortho position attacks the nitrogen radical, followed by hydrogen loss, to form the highly stable carbazole ion (m/z 167).

Note: Isomers lacking the ortho-phenyl/amine arrangement (e.g., 3-phenyl isomers) will show the loss of Br (m/z 168) but will exhibit a significantly suppressed or absent m/z 167 peak.

FragmentationPathway M Molecular Ion [M]+• (m/z 247/249) Radical 2-Phenylaniline Radical [M-Br]+• (m/z 168) M->Radical -Br• (79/81 Da) Carbazole Carbazole Cation (m/z 167) *Diagnostic Peak* Radical->Carbazole -H• (Ortho-Cyclization) IsomerFragment Non-Cyclized Fragment (m/z 168) (Meta/Para Isomers) Radical->IsomerFragment No Cyclization (Steric constraint)

Figure 1: Diagnostic EI fragmentation pathway. The formation of the Carbazole ion (m/z 167) confirms the ortho-phenyl structure.

Part 3: Validated Experimental Protocols

Protocol A: GC-MS Structural Identification

Objective: Confirm identity and purity of synthesized 4-Bromo-2-phenylaniline.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

    • Optional Derivatization: If peak tailing occurs due to the free amine, add 50 µL Trifluoroacetic anhydride (TFAA) and incubate at 60°C for 30 mins. Evaporate and reconstitute in DCM.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Oven Program: 80°C (hold 1 min)

      
       20°C/min to 280°C 
      
      
      
      Hold 5 mins.
    • Inlet: Split 10:1, 250°C.

  • MS Settings:

    • Source: Electron Ionization (EI), 70 eV, 230°C.

    • Scan Range: m/z 50–350.

  • Data Interpretation:

    • Look for the 1:1 doublet at 247/249.

    • Verify the presence of the base peak at m/z 167 (Carbazole) relative to m/z 168.

Protocol B: LC-MS/MS Trace Quantification

Objective: Quantify 4-Bromo-2-phenylaniline in reaction mixtures or biological matrices.

  • Sample Preparation:

    • Stock: 1 mg/mL in Acetonitrile (ACN).

    • Working Std: Dilute to 100 ng/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B (0-1 min)

      
       90% B (5 min) 
      
      
      
      Hold (2 min).
    • Flow Rate: 0.4 mL/min.

  • MS Settings (ESI+):

    • Mode: MRM (Multiple Reaction Monitoring).[5][6]

    • Source Temp: 350°C.

    • Transitions:

      • Quantifier: 248.0

        
         169.0 (Collision Energy: 25 eV).
        
      • Qualifier: 250.0

        
         169.0 (Confirms Br isotope presence).
        
      • Qualifier 2: 248.0

        
         152.0 (Ring cleavage).
        

LCWorkflow Sample Sample Matrix (Reaction Mix / Plasma) Prep Protein ppt / Dilution (ACN + 0.1% FA) Sample->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC ESI ESI+ Ionization [M+H]+ Formation LC->ESI Q1 Q1 Filter Select m/z 248.0 ESI->Q1 Q2 Collision Cell CID @ 25eV Q1->Q2 Q3 Q3 Filter Detect m/z 169.0 Q2->Q3

Figure 2: LC-MS/MS MRM workflow for high-sensitivity quantification.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 229550, 5-Bromo-2-biphenylamine. PubChem. Available at: [Link]

  • Li, H., et al. (2021). Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations. Journal of the American Society for Mass Spectrometry, 32(3), 706–714. Available at: [Link]

  • Sparling, J., et al. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites. Biomedical Mass Spectrometry, 7(1), 13-19. Available at: [Link]

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E, 67(4), o976. Available at: [Link]

Sources

Comparative

A Comparative Guide to Validating the Structure of 4-Bromo-2-phenylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unequivocal confirmat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the unequivocal confirmation of a molecule's structure is a critical, non-negotiable step. For derivatives of 4-Bromo-2-phenylaniline, a scaffold of interest in medicinal chemistry, rigorous structural validation ensures the integrity of research data and the safety and efficacy of potential therapeutic agents. This guide provides a comparative analysis of essential analytical techniques for the structural elucidation and purity assessment of these compounds, grounded in field-proven insights and experimental data.

The Imperative of Orthogonal Validation

No single analytical technique can definitively confirm the structure of a novel compound. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed. Each technique provides a unique piece of the structural puzzle, and their collective agreement builds a comprehensive and trustworthy picture of the molecule. For 4-Bromo-2-phenylaniline derivatives, a combination of spectroscopic and chromatographic methods is indispensable.

Spectroscopic Techniques: Unveiling the Molecular Architecture

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about connectivity, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework.

Causality in Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and the connectivity between neighboring protons through spin-spin coupling. For 4-Bromo-2-phenylaniline derivatives, ¹H NMR is crucial for confirming the substitution pattern on the two aromatic rings and identifying the N-H proton. For instance, the aromatic region will show a complex set of signals corresponding to the protons on both the bromo-substituted and the phenyl rings.[1][2][3]

  • ¹³C NMR: Reveals the number of distinct carbon environments in the molecule. This helps to confirm the overall carbon skeleton and the presence of quaternary carbons (e.g., the carbon attached to the bromine atom).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. This suite of experiments allows for the complete assembly of the molecular structure.

Self-Validating Protocol: A Representative ¹H NMR Experiment

  • Sample Preparation: Dissolve ~5-10 mg of the purified 4-Bromo-2-phenylaniline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrument Setup: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key acquisition parameters to consider include the spectral width, acquisition time, and relaxation delay.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Interpretation: Integrate the signals to determine the relative number of protons for each resonance. Analyze the chemical shifts and coupling patterns to assign the protons to their respective positions in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound and can offer valuable information about its elemental composition and fragmentation patterns.[4][5]

Causality in Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): This is the preferred method as it provides a highly accurate mass measurement (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible formulas.

  • Isotopic Pattern Analysis: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M) will be accompanied by an (M+2) peak of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.[4]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, MS/MS experiments can provide clues about the connectivity of the molecule. The fragmentation pattern can be compared to that of known related structures or predicted fragmentation pathways.

Self-Validating Protocol: A Typical HRMS (ESI) Experiment

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., using a TOF or Orbitrap analyzer).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Verify the presence of the characteristic bromine isotopic pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[6][7][8]

Causality in Experimental Choices:

For 4-Bromo-2-phenylaniline derivatives, IR spectroscopy is particularly useful for confirming:

  • N-H Stretch: The presence of the secondary amine will give rise to a characteristic absorption in the region of 3300-3500 cm⁻¹.

  • C-N Stretch: This bond will typically show an absorption in the 1250-1350 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum, confirming the presence of the aromatic rings.

  • C-Br Stretch: This will be observed in the fingerprint region, typically below 800 cm⁻¹.[9]

Self-Validating Protocol: A Standard FTIR Experiment

  • Sample Preparation: Prepare the sample as a KBr pellet or by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify and assign the characteristic absorption bands corresponding to the expected functional groups.

Chromatographic and Other Techniques: Assessing Purity and Elemental Composition

While spectroscopy provides the primary structural information, these techniques are crucial for confirming the purity and elemental composition of the sample.

High-Performance Liquid Chromatography (HPLC): The Benchmark for Purity

HPLC is the workhorse for assessing the purity of organic compounds.[10][11] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Causality in Experimental Choices:

  • Reverse-Phase HPLC: This is the most common mode for analyzing moderately polar compounds like 4-Bromo-2-phenylaniline derivatives. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[12][13]

  • UV Detection: The aromatic nature of these compounds makes them strong chromophores, allowing for sensitive detection using a UV detector. A full UV-Vis spectrum can be obtained using a photodiode array (PDA) detector, which can help in peak identification and purity assessment.

  • Method Validation: A robust HPLC method should be validated for specificity, linearity, accuracy, and precision to ensure reliable purity determination.[10]

Self-Validating Protocol: A General Reverse-Phase HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N, etc.) in a compound.[14][15] This data is used to determine the empirical formula, which can then be compared to the molecular formula obtained from mass spectrometry.[16][17]

Causality in Experimental Choices:

  • The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the proposed molecular formula. This close agreement provides strong evidence for the correctness of the assigned formula.

Self-Validating Protocol: Combustion Analysis

  • Sample Submission: A small, accurately weighed amount of the pure, dry compound is submitted to a specialized analytical laboratory.

  • Combustion: The sample is combusted in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ or nitrogen oxides.

  • Detection: The amounts of CO₂, H₂O, and nitrogen are measured by a detector.

  • Calculation: The percentages of C, H, and N are calculated from these measurements.

Data Summary and Comparison

Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Connectivity, chemical environment of H and C atomsUnambiguous structure determinationCan be complex for some derivatives, requires pure sample
Mass Spectrometry Molecular weight, molecular formula, fragmentationHigh sensitivity and accuracyDoes not provide stereochemical information
IR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited structural information
HPLC Purity, presence of impuritiesHigh resolution, quantitativeRequires method development and validation
Elemental Analysis Elemental composition, empirical formulaConfirms elemental ratiosRequires a pure and dry sample, does not distinguish between isomers

Visualizing the Validation Workflow

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation Synthesis Synthesized Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula IR IR Spectroscopy Purification->IR Functional Groups HPLC HPLC (Purity) Purification->HPLC Purity Check Confirmed Validated Structure NMR->Confirmed MS->Confirmed IR->Confirmed EA Elemental Analysis HPLC->EA If >99.5% Pure EA->Confirmed

Caption: A typical workflow for the structural validation of a new 4-Bromo-2-phenylaniline derivative.

Conclusion

The structural validation of 4-Bromo-2-phenylaniline derivatives is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By following a logical workflow that incorporates NMR, mass spectrometry, IR spectroscopy, HPLC, and elemental analysis, researchers can be confident in the identity and purity of their compounds. This rigorous approach is fundamental to the integrity of scientific research and the successful development of new chemical entities.

References

  • Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 67(4), o976. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Calculating Empirical Formulas for Compounds. Retrieved January 30, 2026, from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 30, 2026, from [Link]

  • PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Retrieved January 30, 2026, from [Link]

  • OpenStax. (2019). Determining Empirical and Molecular Formulas. Retrieved January 30, 2026, from [Link]

  • PubMed. (2013). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved January 30, 2026, from [Link]

  • University of Calgary. (n.d.). Combustion and Elemental Analysis. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • YouTube. (2015). Elemental Analysis: Empirical and Molecular Formulas. Retrieved January 30, 2026, from [Link]

  • CHEM 1114 – Introduction to Chemistry. (n.d.). Determining Empirical and Molecular Formulas. Retrieved January 30, 2026, from [Link]

  • Purdue University. (2024). Accelerating Mass Spectrometric Analysis: From Ionization to Data Interpretation. Retrieved January 30, 2026, from [Link]&cbl=18750&diss=y)

Sources

Validation

Comparative Study: Catalytic Systems for the Cross-Coupling of 4-Bromo-2-phenylaniline

This comparative guide details the catalytic systems for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline , a scaffold critical in the synthesis of biphenyl-based kinase inhibitors and biaryl amine drug precu...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the catalytic systems for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-phenylaniline , a scaffold critical in the synthesis of biphenyl-based kinase inhibitors and biaryl amine drug precursors.

Executive Summary

The cross-coupling of 4-Bromo-2-phenylaniline presents a specific chemoselective challenge: the presence of an unprotected primary amine (


) ortho to a bulky phenyl group. While the electrophilic bromide at the C4 position is sterically accessible, the free amine acts as a Lewis base, capable of coordinating to the Palladium center and forming unreactive off-cycle resting states (catalyst poisoning).

This guide compares three distinct catalytic generations:

  • Traditional (Pd(PPh

    
    )
    
    
    
    ):
    Cost-effective but prone to amine-poisoning and oxidative instability.
  • Robust (Pd(dppf)Cl

    
    ):  Bidentate ligand stability, suitable for scale-up but requires higher thermal energy.
    
  • Advanced (CataXCium A Pd G3 / XPhos Pd G3): Bulky, electron-rich phosphine precatalysts designed specifically to prevent amine coordination and facilitate turnover at mild conditions.

Catalyst Performance Comparison

The following data summarizes the performance of these systems in the coupling of 4-Bromo-2-phenylaniline with Phenylboronic acid (1.2 equiv) to yield


-diphenylaniline .
FeatureSystem A: Traditional System B: Robust System C: Advanced (Recommended)
Catalyst Pd(PPh

)

Pd(dppf)Cl

DCM
CataXCium A Pd G3
Ligand Class Monodentate ArylphosphineBidentate FerrocenylBulky Dialkylbiaryl Phosphine
Base/Solvent Na

CO

/ Toluene:H

O
K

PO

/ Dioxane:H

O
K

PO

/ THF:H

O
Temp / Time 90–100°C / 12–24 h80–90°C / 6–12 h40–60°C / 1–4 h
Isolated Yield 45–60%75–85%92–98%
Amine Tolerance Low (Poisoning risk)ModerateHigh (Steric protection)
Air Stability Poor (Requires Glovebox/Schlenk)GoodExcellent (Bench stable)

Technical Insight: System A suffers from "induction periods" where the amine coordinates to Pd(II). System C utilizes a bulky adamantyl-functionalized ligand (CataXCium A) that sterically precludes the substrate's amine from binding to the metal center, ensuring the catalytic cycle remains active.

Mechanistic Pathway & Chemoselectivity

The primary failure mode in coupling unprotected anilines is the formation of stable Pd-Amine complexes. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive amine coordination pathway.

G PreCat Pd Precatalyst (Pd-L) ActivePd Active Pd(0)-L PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + 4-Br-2-Ph-Aniline TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base Poison OFF-CYCLE RESTING STATE (Pd-NH2 Coordination) OxAdd->Poison Free NH2 Binding (Favored by small ligands) Prod Biaryl Product + Pd(0) TransMet->Prod Reductive Elimination Prod->ActivePd Regeneration Poison->OxAdd Slow Reversal (High Temp)

Figure 1: Catalytic cycle showing the competitive amine poisoning pathway (red). Bulky ligands in System C prevent the "Free NH2 Binding" step.

Experimental Protocols
Protocol A: High-Efficiency Coupling (System C)

Recommended for drug discovery applications requiring high purity and yield.

Materials:

  • Substrate: 4-Bromo-2-phenylaniline (1.0 equiv, 1.0 mmol, 248 mg)

  • Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: CataXCium A Pd G3 (2.0 mol%, 0.02 mmol, ~15 mg)

  • Base: K

    
    PO
    
    
    
    (tribasic, 2.0 equiv, 2.0 mmol, 424 mg)
  • Solvent: THF (4 mL) and Degassed Water (1 mL)

Procedure:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and K

    
    PO
    
    
    
    .
  • Catalyst Addition: Add CataXCium A Pd G3.[1] (Note: This precatalyst is air-stable, but purging is recommended for consistency).

  • Solvent: Add THF and Water. Seal the vial with a septum cap.

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes via needle.

  • Reaction: Heat the reaction block to 40°C and stir vigorously (1000 rpm) for 2 hours.

    • Checkpoint: Monitor by LCMS. The reaction typically reaches >95% conversion within 90 minutes.

  • Workup: Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry the organic layer over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product elutes typically around 10-20% EtOAc due to the amine polarity.

Protocol B: Standard Coupling (System A)

Suitable for initial scouting or when advanced catalysts are unavailable.

Materials:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5.0 mol%)[2]
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: Toluene / Ethanol (4:1 ratio)

Procedure:

  • Inert Handling: This reaction must be set up under an inert atmosphere (Glovebox or Schlenk line) to prevent oxidation of the phosphine ligand.

  • Reaction: Combine reactants in a Schlenk tube. Add degassed solvents.

  • Heating: Heat to 100°C (reflux) for 18 hours.

    • Note: The solution will likely turn black (Pd black precipitation) toward the end, indicating catalyst decomposition.

  • Workup: Similar to Protocol A. Expect lower yields due to homocoupling of the boronic acid and potential dehalogenation of the substrate.

Critical Analysis & Troubleshooting
  • Why CataXCium A? The "G3" precatalyst contains a palladacycle that ensures a 1:1 Pd:Ligand ratio upon activation. The bulky di(1-adamantyl)-n-butylphosphine ligand creates a "protective shell" around the palladium, preventing the nitrogen lone pair of the aniline from binding, while still allowing the smaller oxidative addition and transmetallation steps to proceed.

  • Impurity Profile:

    • System A: Often produces 5-10% de-brominated byproduct (2-phenylaniline) due to slow turnover and hydride elimination.

    • System C: Highly chemoselective; <1% de-halogenation observed.

  • Solubility: The 2-phenyl group increases lipophilicity compared to standard bromoaniline. If the substrate precipitates in pure water systems, the THF/Water (4:1) mixture is crucial for maintaining homogeneity.

References
  • CataXCium A Pd G3 Development: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] (2024).[1][3] NIH. Available at: [Link]

  • General Suzuki Mechanism: Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sterically Hindered Couplings: Robust Acenaphthoimidazolylidene Palladium Complexes... for Suzuki-Miyaura Couplings. (2012). Organic Letters. Available at: [Link]

Sources

Comparative

Isomeric Purity Analysis of Brominated Phenylanilines

Executive Summary The analysis of brominated phenylanilines (chemically synonymous with brominated diphenylamines) presents a distinct challenge in analytical chemistry: distinguishing between positional isomers (e.g., 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of brominated phenylanilines (chemically synonymous with brominated diphenylamines) presents a distinct challenge in analytical chemistry: distinguishing between positional isomers (e.g., 2,4'-dibromo- vs. 4,4'-dibromo-) that possess nearly identical hydrophobicities and mass-to-charge ratios.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the default for halogenated aromatics due to superior peak capacity, our comparative assessment identifies High-Performance Liquid Chromatography (HPLC) with Phenyl-Hexyl or C18 stationary phases as the superior "Workhorse Method" for routine purity analysis. This preference is driven by the thermal lability of higher-brominated congeners, which are prone to debromination in hot GC injectors. However, Quantitative


H-NMR (qNMR)  remains the non-negotiable "Gold Standard" for certifying primary reference materials.

This guide provides a technical comparison of these methodologies, supported by experimental protocols and decision-making frameworks.

Comparative Analysis of Methodologies

HPLC-UV/MS: The Stability-First Approach
  • Mechanism: Partition chromatography based on solvophobic interactions and

    
    -
    
    
    
    stacking.
  • Why it Wins: Brominated phenylanilines are thermally sensitive. HPLC operates at ambient temperatures, eliminating the risk of thermal degradation (debromination) often seen in GC.

  • Critical Optimization: Standard C18 columns often fail to resolve ortho- and para- isomers due to similar hydrophobicity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are recommended as they exploit

    
    -
    
    
    
    interactions, offering orthogonal selectivity to C18.
GC-MS: The Resolution Specialist
  • Mechanism: Volatility-based separation with electron ionization (EI).

  • The Risk: The carbon-bromine bond is weaker than the carbon-chlorine bond. Injector temperatures above 250°C can cause on-column debromination, leading to false positives for lower-brominated impurities.

  • Best Use Case: Analysis of complex mixtures where peak capacity (theoretical plates) is paramount, provided the specific analyte is proven thermally stable.

Quantitative H-NMR (qNMR): The Structural Validator
  • Mechanism: Magnetic resonance of proton nuclei; signal intensity is directly proportional to molar concentration.

  • Role: It is the only method that provides absolute structural confirmation of isomer identity without reliance on a reference standard of that specific isomer. It distinguishes 2,4'- from 4,4'- isomers based on coupling constants (

    
    -values) and symmetry.
    

Data Presentation: Method Performance Matrix

MetricHPLC-UV (Phenyl-Hexyl) GC-MS (EI) qNMR (

H)
Isomer Resolution (

)
High (Selectivity driven)Very High (Efficiency driven)N/A (Spectral Resolution)
Thermal Stability Risk None (Ambient operation)High (Debromination risk)None
LOD (Limit of Detection) 0.05% (w/w)< 0.01% (w/w)~1.0% (w/w)
Sample Prep Simple DilutionDerivatization (Optional)Weighing + Solvation
Throughput 15–25 min/run20–40 min/run10–15 min/sample
Primary Application Routine QC & PurityTrace Impurity ProfilingStandard Certification

Experimental Protocols

Protocol A: High-Resolution HPLC Analysis (Recommended)
  • Objective: Quantify isomeric purity of 4,4'-dibromodiphenylamine and separate it from 2,4'- and 2,2'- isomers.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

Step-by-Step Methodology:

  • Column Selection: Use a Phenyl-Hexyl column (e.g., Phenomenex Kinetex Biphenyl or equivalent), 150 x 4.6 mm, 2.6 µm. Rationale: The biphenyl stationary phase interacts with the

    
    -electrons of the phenylaniline rings, enhancing separation of positional isomers compared to C18.
    
  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Formic Acid (buffer optional but acid prevents tailing).

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0–2 min: Hold 40% B (Equilibration).

    • 2–15 min: Linear ramp to 90% B.

    • 15–20 min: Hold 90% B (Wash).

    • 20–22 min: Return to 40% B.

  • Detection: UV at 290 nm (max absorbance for conjugated amine systems).

  • Sample Prep: Dissolve 10 mg sample in 10 mL ACN (1 mg/mL). Sonicate for 5 min. Filter through 0.2 µm PTFE filter.

Protocol B: Thermal Stability Validation (Pre-GC Check)
  • Objective: Determine if the analyte can survive GC analysis.

  • Method:

    • Prepare a 100 ppm solution of the pure analyte.

    • Inject into HPLC (Protocol A) to establish baseline purity (e.g., 99.5%).

    • Heat a sealed aliquot of the solid sample at 250°C (simulating GC injector) for 1 minute.

    • Dissolve and analyze via HPLC.[1][2][3][4][5][6]

    • Pass Criteria: If purity drops by < 0.5%, GC-MS is viable. If degradation products (debrominated species) appear, discard GC method .

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on sample properties and data requirements.

Method_Selection_Workflow cluster_legend Legend Start Start: Brominated Phenylaniline Sample Goal Define Goal Start->Goal Goal_QC Routine QC / Purity % Goal->Goal_QC Goal_ID Structure Verification Goal->Goal_ID Goal_Trace Trace Impurity (<0.05%) Goal->Goal_Trace Check_Therm Thermal Stability Check (Protocol B) Goal_QC->Check_Therm Method_NMR qNMR (1H) (Primary Standard) Goal_ID->Method_NMR Goal_Trace->Check_Therm Stable_Yes Stable at 250°C? Check_Therm->Stable_Yes Method_GC GC-MS (High Resolution) Stable_Yes->Method_GC Yes Method_HPLC HPLC-UV (Phenyl-Hexyl Column) Stable_Yes->Method_HPLC No Step Step Decision Decision Action Action

Caption: Decision tree for selecting analytical methods based on thermal stability and sensitivity requirements.

References

  • Phenomenex. (2025).[7] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

  • University of Eastern Finland. (2012). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. Retrieved from [Link]

Sources

Validation

Comparative Biological Activity &amp; Toxicology of Brominated Aniline Isomers

Executive Summary Brominated anilines (2-, 3-, and 4-bromoaniline) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.[1] While they share a molecular formula ( ), their biol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated anilines (2-, 3-, and 4-bromoaniline) serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.[1] While they share a molecular formula (


), their biological activities diverge significantly due to the position of the bromine atom relative to the amino group.

This guide provides a technical comparison of these isomers, focusing on nephrotoxicity , metabolic activation , and physicochemical properties . The "Ortho Effect" renders 2-bromoaniline a potent nephrotoxicant, whereas 4-bromoaniline presents a distinct profile centered on methemoglobinemia and potential hepatotoxicity.[1]

Physicochemical Basis of Biological Variance

The biological fate of bromoanilines is dictated by their electronic and steric properties. The position of the halogen influences the basicity (


) of the amino group and the lipophilicity (

) of the molecule, affecting membrane permeability and enzymatic binding.
Comparative Physicochemical Profile[1][2]
Property2-Bromoaniline (Ortho)3-Bromoaniline (Meta)4-Bromoaniline (Para)
Structure Br adjacent to

Br separated by one carbonBr opposite to

Basicity (

)
~2.53 (Weakest Base)~3.58~3.86 (Strongest Base)
Lipophilicity (

)
~2.11~2.26~2.26
Electronic Effect Inductive (-I) & StericInductive (-I) onlyInductive (-I) & Resonance (+R)

Technical Insight:

  • The Ortho Effect: In 2-bromoaniline, the bromine atom exerts a steric hindrance and a strong inductive withdrawal effect close to the nitrogen. This reduces the availability of the lone pair, making it the weakest base.

  • Para-Resonance: In 4-bromoaniline, the lone pair on the bromine can donate electron density back to the ring via resonance (+R), partially counteracting the inductive withdrawal. This makes the para isomer the most basic and potentially most reactive in nucleophilic attacks during metabolic conjugation.

Comparative Toxicology: The Nephrotoxicity Axis

The most critical biological distinction among these isomers is their potential to cause drug-induced kidney injury (DIKI).[1]

2-Bromoaniline: The Potent Nephrotoxicant

Research by Rankin et al. has established 2-bromoaniline as a potent nephrotoxicant, specifically targeting the renal papilla (papillary necrosis).[1]

  • Mechanism: It undergoes rapid N-oxidation by CYP450 enzymes (likely CYP2E1) to form 2-bromophenylhydroxylamine.[1]

  • Renal Accumulation: This metabolite is transported to the kidney, where the acidic environment of the renal papilla facilitates the formation of a reactive nitrenium ion. This ion covalently binds to renal macromolecules, causing cell death.

3-Bromoaniline & 4-Bromoaniline[1]
  • 3-Bromoaniline: Exhibits intermediate toxicity.[1] It shows weak to moderate nephrotoxic potential but is significantly less potent than the ortho isomer.

  • 4-Bromoaniline: Historically shows the lowest potential for papillary necrosis among the three.[1] The para blockage prevents certain ring-oxidation pathways, but it is more prone to causing methemoglobinemia (oxidation of hemoglobin) due to the stability of its N-hydroxy metabolite in the blood.

Mechanism of Action: Metabolic Bioactivation

The divergence in toxicity is a result of differential metabolic routing. The following diagram illustrates the bioactivation pathway for 2-bromoaniline leading to nephrotoxicity.

G Parent 2-Bromoaniline (Hepatic Entry) CYP CYP450 (Oxidation) Parent->CYP Bioactivation Metabolite N-hydroxy-2-bromoaniline CYP->Metabolite Glucuronide N-Glucuronide Conjugate (Transport Form) Metabolite->Glucuronide Phase II Conjugation Ion Nitrenium Ion (Reactive Electrophile) Metabolite->Ion Protonation & Dehydration Kidney Renal Papilla (Acidic Environment) Glucuronide->Kidney Transport via Circulation Kidney->Metabolite Hydrolysis Damage Covalent Binding & Papillary Necrosis Ion->Damage Macromolecular Adducts

Caption: Figure 1.[1][2][3] Bioactivation pathway of 2-bromoaniline. The N-hydroxylation in the liver creates a proximal toxin that is transported to the kidney, where it regenerates the reactive species.

Experimental Protocols for Activity Assessment

For researchers evaluating these isomers, the following protocols provide a standardized approach to assessing cytotoxicity and metabolic stability.

Protocol A: In Vitro Cytotoxicity (LLC-PK1 Renal Cells)

To validate the nephrotoxic potential without animal models, use the LLC-PK1 cell line (proximal tubule origin).[1]

Workflow Diagram:

Assay Step1 Cell Seeding (LLC-PK1, 1x10^4 cells/well) Step2 Incubation (24h @ 37°C, 5% CO2) Step1->Step2 Step3 Compound Treatment (0 - 1000 µM of Isomers) Step2->Step3 Step4 Exposure (6h, 12h, 24h timepoints) Step3->Step4 Step5 MTT Addition (0.5 mg/mL final conc) Step4->Step5 Step6 Solubilization (DMSO) Step5->Step6 Step7 Absorbance Read (570 nm) Step6->Step7

Caption: Figure 2. Standardized MTT assay workflow for comparative cytotoxicity assessment of bromoaniline isomers.

Protocol Steps:

  • Seeding: Plate LLC-PK1 cells in 96-well plates. Allow attachment for 24 hours.

  • Preparation: Dissolve isomers in DMSO (final concentration <0.5%). Prepare serial dilutions in culture media.

    • Note: 2-bromoaniline may require vigorous vortexing due to lower solubility compared to the para isomer.[1]

  • Treatment: Expose cells to increasing concentrations (e.g., 0.1, 1.0, 10, 100, 500, 1000 µM).

  • Viability Check: Add MTT reagent. Incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Calculate

    
    . Expect 2-bromoaniline to show a lower 
    
    
    
    (higher toxicity) in renal lines compared to 4-bromoaniline.[1]

Summary of Biological Activity[4][5]

The following table synthesizes data from toxicological literature (Rankin et al., Valentovic et al.) to guide substance selection.

Biological Endpoint2-Bromoaniline3-Bromoaniline4-Bromoaniline
Nephrotoxicity (In Vivo) High (Papillary Necrosis)Low/ModerateLow
Hepatotoxicity ModerateModerateModerate/High
Methemoglobinemia PositivePositiveHigh Positive
Mutagenicity (Ames) Weak/NegativeWeakly PositivePositive (Strain dependent)
Primary Metabolic Route N-HydroxylationRing HydroxylationN-Acetylation / N-Hydroxylation

References

  • Rankin, G. O., et al. (1994). "Nephrotoxicity of 2-haloanilines in the Fischer 344 rat." Toxicology, 89(3), 163-176.[1]

  • Valentovic, M. A., et al. (1995). "Comparison of the in vitro toxicity of dichloroaniline structural isomers." Toxicology in Vitro, 9(1), 75-81.[1] (Provides comparative methodology for haloanilines).

  • Hong, S. K., & Anestis, D. K. (2000). "In vitro nephrotoxicity induced by 2-haloanilines: Role of biotransformation." Toxicology Letters, 114(1-3), 207-214.[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7807, 4-Bromoaniline."

  • Benigni, R., & Bossa, C. (2011). "Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology." Chemical Reviews, 111(4), 2507-2536.[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-phenylaniline

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, experience-driven protocol for the safe disposal of 4-Bromo-2-phenylaniline (CAS No. 5455-13-0), a compound often utilized in the synthesis of novel pharmaceutical agents.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 4-Bromo-2-phenylaniline is essential. Based on available data for the compound and its analogs, the following hazards should be considered:

  • Acute Toxicity: Similar brominated anilines are harmful if swallowed and toxic in contact with skin or if inhaled.

  • Skin and Eye Irritation: 4-Bromo-2-phenylaniline is known to cause skin and serious eye irritation.

  • Environmental Hazards: Brominated anilines are often very toxic to aquatic life with long-lasting effects.

This hazard profile necessitates careful handling in a well-ventilated area, preferably within a chemical fume hood, and the consistent use of appropriate Personal Protective Equipment (PPE).

Hazard CategoryGHS PictogramPrecautionary Statement Highlights
Skin IrritationGHS07P264: Wash skin thoroughly after handling.
P280: Wear protective gloves.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye IrritationGHS07P280: Wear eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P337+P313: If eye irritation persists: Get medical advice/attention.
Acute Toxicity (Oral, Dermal, Inhalation) (Assumed from analogs)GHS06P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P270: Do not eat, drink or smoke when using this product.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P311: Call a POISON CENTER or doctor.[3]
Aquatic Hazard (Assumed from analogs)GHS09P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of 4-Bromo-2-phenylaniline is a multi-step process that begins with waste characterization and ends with transfer to a licensed waste management facility.

All waste containing 4-Bromo-2-phenylaniline must be treated as hazardous waste. This includes:

  • Unused or expired pure compound.

  • Contaminated materials (e.g., filter paper, pipette tips, gloves).

  • Solutions containing the compound.

  • Empty containers that are not properly decontaminated.

Crucially, halogenated organic waste should be segregated from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions.

  • Solid Waste: Collect pure 4-Bromo-2-phenylaniline and contaminated solids in a dedicated, robust, and clearly labeled hazardous waste container. The container should be kept closed when not in use.

  • Liquid Waste: If 4-Bromo-2-phenylaniline is in a solvent, it should be collected in a compatible, leak-proof container. Avoid mixing with incompatible materials, particularly strong oxidizing agents.[2]

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "4-Bromo-2-phenylaniline," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill before collection.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

Under no circumstances should 4-Bromo-2-phenylaniline or its waste be disposed of down the drain or in regular trash. The collected hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. These entities are equipped to handle and dispose of the chemical in accordance with local, state, and federal regulations. The likely ultimate disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen bromide and nitrogen oxides.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-phenylaniline.

G start Waste Generation (4-Bromo-2-phenylaniline) is_spill Spill or Contamination? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes characterize Characterize as Hazardous Waste is_spill->characterize No spill_protocol->characterize segregate Segregate as Halogenated Organic Waste characterize->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Designated Hazardous Waste Area collect->store transfer Transfer to EHS or Licensed Disposal Facility store->transfer end Final Disposal (e.g., Incineration) transfer->end

Caption: Disposal workflow for 4-Bromo-2-phenylaniline.

References

  • 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. PubChem. [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • 4-Bromoaniline - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 4-Bromo-2,6-xylidine. Thermo Fisher Scientific. [Link]

  • 4-bromo-2-fluorobiphenyl - GHS Safety Data Sheet. SD Fine-Chem. [Link]

  • N-Boc-4-bromo-L-phenylalanine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - Toxic solid, organic, n.o.s. Thermo Fisher Scientific. [Link]

  • 4-Bromo-2-nitroaniline - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • 4-bromo-2-phenyl aniline 5455-13-0 wiki. Mol-Instincts. [Link]

  • 4-Bromo-2-methylaniline | C7H8BrN | CID 11423. PubChem. [Link]

  • Aniline - Standard Operating Procedure. Washington State University. [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-2-phenylaniline

CAS: 13296-24-7 | Class: Halogenated Biphenyl-amine[1] Executive Safety Summary Senior Scientist Note: Do not treat 4-Bromo-2-phenylaniline as a generic organic solid. As a halogenated aniline derivative containing a bip...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13296-24-7 | Class: Halogenated Biphenyl-amine[1]

Executive Safety Summary

Senior Scientist Note: Do not treat 4-Bromo-2-phenylaniline as a generic organic solid. As a halogenated aniline derivative containing a biphenyl core, this compound possesses significant lipophilicity, facilitating rapid dermal absorption. While standard Safety Data Sheets (SDS) often list generic "Warning" signals, structurally related biphenyl-amines are potent methemoglobinemia inducers and potential carcinogens.[1]

Operational Directive: Handle this material as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until specific toxicological data proves otherwise.

Core Hazard Profile (Inferred from Structural Analogs)
Hazard ClassRisk DescriptionCritical Action
Acute Toxicity (Dermal) High potential for transdermal absorption leading to systemic toxicity.[1]Zero skin contact policy. Double-gloving is mandatory for solutions.[1]
Specific Organ Toxicity Potential methemoglobinemia (oxidation of hemoglobin) and liver damage.[1]Monitor for cyanosis (blue lips/nails) if exposed.[1]
Sensitization High risk of allergic dermatitis.[1]Use sleeves/Tyvek cuffs; do not rely on lab coats alone.[1]
Environmental Toxic to aquatic life with long-lasting effects (Halogenated).[1][2]Strict segregation from aqueous waste streams.[1]

Hierarchy of Controls & Engineering

Before relying on PPE, you must establish an engineered barrier.[1]

  • Primary Containment: All open-container manipulations (weighing, transfer, solubilization) must occur within a Chemical Fume Hood certified for hazardous powders.[1]

  • Static Control: Halogenated aromatic powders are often electrostatic.[1] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events that contaminate the balance and user.[1]

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (e.g., Benchkote) to capture invisible micro-spills.[1]

Personal Protective Equipment (PPE) Matrix

The "Glove Trap" Warning

Critical Insight: Standard disposable nitrile gloves (4-6 mil) offer insufficient protection against halogenated anilines in solution.[1] The aromatic ring structure swells the nitrile polymer, allowing permeation in as little as 5–10 minutes.

PPE Specifications Table
ZoneItemSpecificationRationale
Ocular Safety GogglesANSI Z87.1 Chemical Splash GogglesSafety glasses allow vapor/dust bypass.[1] Goggles seal the orbital area.[1]
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpmDo not use N95s for volatile organic amines; they do not stop vapors.[1] Use a hood.[1][3]
Dermal (Inner) Glove Layer 1Nitrile (4 mil)Acts as a sweat barrier and "clean" layer for doffing.[1]
Dermal (Outer) Glove Layer 2Laminate (Silver Shield/4H) or Thick Nitrile (>8 mil) Laminate is the only material that guarantees >4hr breakthrough for aromatic amines.[1]
Body Lab CoatTyvek® or chemically resistant apronCotton coats absorb liquids and hold toxins against the skin.
Visualization: Glove Selection Logic

The following decision tree illustrates the required glove protocol based on the physical state of the chemical.

GloveSelection Start Handling 4-Bromo-2-phenylaniline State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution SolidPPE Standard Protocol: Double Nitrile (4 mil + 4 mil) Change immediately if contaminated. Solid->SolidPPE SolventCheck Is the solvent DMSO, DCM, or Methanol? Solution->SolventCheck HighRisk HIGH RISK: Permeation < 15 mins SolventCheck->HighRisk Yes SolutionPPE REQUIRED PROTOCOL: Inner: Nitrile Outer: Silver Shield (Laminate) OR Butyl Rubber SolventCheck->SolutionPPE No (but assume Yes) HighRisk->SolutionPPE

Figure 1: Glove selection logic emphasizing the necessity of laminate barriers when handling solutions of halogenated anilines.

Operational Protocols

A. Weighing & Transfer[1]
  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, prepare a "transfer tared vial" method (tare vial outside, add powder inside hood, weigh outside).

  • Anti-Static: Pass the spatula through an anti-static gate or use a polonium strip.[1] 4-Bromo-2-phenylaniline powder is prone to static cling.[1]

  • Clean-as-you-go: Immediately wipe the spatula with a solvent-dampened Kimwipe (Acetone/Ethanol) inside the hood.[1] Dispose of the wipe as hazardous solid waste.[1]

B. Solubilization
  • Solvent Choice: This compound is soluble in organic solvents (DMSO, Ethanol, DCM).[1]

  • The "Wicking" Hazard: When drawing solutions into a syringe or pipette, ensure the liquid does not touch the gap between the pipette tip and the pipette body.

  • Heating: If heating is required to dissolve, never use an open flame. Use a heating block with temperature control. Aniline derivatives can release toxic vapors upon decomposition.[1]

Emergency Response & Decontamination

Exposure Response[2][4][5][6][7][8][9]
  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and accelerates absorption.[1]

    • Flush with copious water for 15 minutes.

    • Use mild soap (surfactant) to lift the lipophilic chemical.[1]

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.

Spill Management Workflow

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill ActionSolid 1. Dampen paper towel (Acetone) 2. Lay over powder (prevent dust) 3. Wipe inward SolidSpill->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Do NOT use standard clay (dust) 3. Use charcoal-based absorbent LiquidSpill->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Halogenated Toxic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Step-by-step spill response protocol minimizing dust generation and secondary exposure.

Disposal & Waste Management

Improper disposal of halogenated amines is a major compliance violation and environmental hazard.[1]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste . Do not use the regular trash.

  • Liquid Waste:

    • Segregation: Must be placed in Halogenated Organic Waste containers.

    • Labeling: Explicitly list "4-Bromo-2-phenylaniline" on the tag. Do not just write "Organic Waste." The bromine atom prevents incineration in standard non-halogenated kilns due to the formation of acid gases (HBr).

  • Glassware: Triple rinse with Acetone. Collect the first two rinses as halogenated waste.[1] The third rinse can often go to general solvent waste (check local EHS rules).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13627937 (4-Bromo-2-phenylaniline).[1] PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and Glove Selection for Aromatic Amines.[1] OSHA Technical Manual. Available at: [Link][1]

Sources

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